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Foundational

2-(2-Cyclopentylethyl)morpholine: Structural Dynamics, Synthesis, and Applications in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In contemporary medicinal chemistry, the morpholine ring i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." It is frequently deployed to modulate the pharmacokinetic profiles of lead compounds, offering a delicate balance between lipophilicity, aqueous solubility, and metabolic stability. 2-(2-Cyclopentylethyl)morpholine (CAS: 1528602-24-5) represents a highly specialized, functionalized derivative of this core. By appending a flexible, lipophilic 2-cyclopentylethyl vector at the C2 position, this building block breaks the symmetry of the parent heterocycle. This modification provides a unique spatial geometry designed to probe deep hydrophobic specificity pockets in target proteins (such as kinases and GPCRs) while retaining the solubilizing and hydrogen-bonding capabilities of the morpholine core.

This technical guide deconstructs the physicochemical properties, provides a self-validating synthetic methodology, and explores the mechanistic rationale for integrating 2-(2-cyclopentylethyl)morpholine into advanced drug discovery workflows.

Physicochemical & Structural Profiling

The strategic utility of 2-(2-cyclopentylethyl)morpholine lies in its quantitative physicochemical metrics. The C2 substitution forces the morpholine ring into a stable chair conformation where the bulky cyclopentylethyl group preferentially occupies the equatorial position, thereby minimizing unfavorable 1,3-diaxial steric clashes.

Table 1: Quantitative Physicochemical Data and Structural Implications
PropertyValueStructural & Pharmacological Implication
CAS Registry Number 1528602-24-5Unique identifier for the specific C2-substituted isomer.
Molecular Formula C11H21NOBalances the lipophilic tail (C7H13) with the hydrophilic core (C4H8NO).
Molecular Weight 183.30 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Predicted LogP ~2.8Optimal lipophilicity for blood-brain barrier (BBB) penetration and oral absorption.
Predicted pKa (Amine) ~8.3Ensures partial protonation at physiological pH (7.4), forming stable, water-soluble salts.
Topological Polar Surface Area 21.3 ŲHighly favorable for passive transcellular membrane permeability.
Hydrogen Bond Donors 1 (Secondary Amine)Capable of interacting with acidic residues in target binding pockets.
Hydrogen Bond Acceptors 2 (N, O atoms)The ether oxygen acts as a critical hinge-binding acceptor in kinase targets.

Self-Validating Synthesis & Purification Protocol

The synthesis of C2-substituted morpholines requires precise regiocontrol. The following protocol outlines a robust, two-step methodology utilizing epoxide ring-opening followed by intramolecular cyclization. This workflow is designed as a self-validating system , ensuring that intermediate success is analytically confirmed before proceeding to the next chemical transformation.

Step 1: Regioselective Epoxide Ring Opening
  • Procedure: Dissolve 1.0 equivalent of 2-(2-cyclopentylethyl)oxirane in isopropyl alcohol (0.5 M concentration). Add 1.5 equivalents of 2-aminoethanol. Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 6 hours.

  • Causality & Rationale: Isopropyl alcohol is selected as the solvent because it allows for sufficient thermal activation while keeping the lipophilic epoxide in solution. The 1.5x stoichiometric excess of 2-aminoethanol is critical to prevent over-alkylation (formation of tertiary amines). The nucleophilic amine attacks the less sterically hindered terminal carbon of the epoxide, ensuring high regioselectivity.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (1:1) mobile phase. The complete disappearance of the UV-inactive epoxide spot (visualized via KMnO₄ stain) and the emergence of a highly polar, ninhydrin-positive spot confirms the successful formation of the intermediate diol: 1-((2-hydroxyethyl)amino)-4-cyclopentylbutan-2-ol.

Step 2: Acid-Catalyzed Intramolecular Cyclization
  • Procedure: Concentrate the intermediate diol in vacuo to remove isopropyl alcohol. Redissolve the crude residue in anhydrous toluene. Add 1.2 equivalents of concentrated sulfuric acid (H₂SO₄). Equip the reaction flask with a Dean-Stark apparatus and reflux at 110°C for 8 hours.

  • Causality & Rationale: The acidic environment protonates the secondary hydroxyl group, converting it into a superior leaving group (water). The primary hydroxyl oxygen then executes an intramolecular nucleophilic attack to close the six-membered morpholine ring. The Dean-Stark trap is employed to physically remove the azeotroped water from the system, driving the thermodynamic equilibrium entirely toward the cyclized product via Le Chatelier's principle.

  • System Validation: Successful cyclization is validated via ¹H NMR spectroscopy of an aliquot. The disappearance of the broad, exchangeable hydroxyl protons (typically >4.0 ppm) and the diagnostic upfield shift of the C2 methine proton (appearing as a complex multiplet around 3.4–3.6 ppm) confirm the closure of the morpholine ring.

Step 3: Workup and Isolation
  • Procedure: Cool the mixture to 0°C and slowly quench with 2M aqueous NaOH until the aqueous layer reaches pH 10. Extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH 95:5 containing 0.1% Triethylamine).

  • Causality & Rationale: The NaOH quench is mandatory to neutralize the morpholinium sulfate salt, liberating the free base for organic extraction. Triethylamine (Et₃N) is added to the chromatography eluent to deactivate the acidic silanol groups on the silica gel, preventing severe peak tailing of the basic morpholine product.

Synthesis_Workflow A 2-(2-Cyclopentylethyl)oxirane (Starting Material) B Ring Opening Reagent: 2-Aminoethanol Solvent: iPrOH, 80°C A->B Nucleophilic Attack C Intermediate Diol 1-((2-hydroxyethyl)amino)- 4-cyclopentylbutan-2-ol B->C Regioselective Opening D Cyclization Reagent: Conc. H2SO4 Solvent: Toluene, Reflux C->D Intramolecular Dehydration E Workup & Basification Reagent: NaOH (aq) Extraction: DCM D->E Salt Neutralization F 2-(2-Cyclopentylethyl)morpholine (Purified Product) E->F Flash Chromatography

Fig 1: Step-by-step synthetic workflow for 2-(2-Cyclopentylethyl)morpholine.

Pharmacological Integration & Mechanistic Logic

The integration of 2-(2-cyclopentylethyl)morpholine into a drug candidate is rarely accidental; it is a calculated structural maneuver. Morpholine is extensively utilized in medicinal chemistry due to its metabolic robustness and ability to modulate physicochemical properties [1].

When deployed in targeted therapies (such as PI3K inhibitors or neurodegenerative disease therapeutics), the molecule functions via a dual-action pharmacophore model:

  • The Hydrophilic Anchor (Morpholine Core): The secondary amine acts as a basic center, significantly improving the aqueous solubility of the parent drug and allowing for formulation as a stable hydrochloride salt. Furthermore, the ether oxygen frequently acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of kinase targets (e.g., interacting with the backbone amide of Val851 in PI3Kα) [2].

  • The Lipophilic Probe (Cyclopentylethyl Vector): The attachment of the 2-cyclopentylethyl moiety introduces a highly flexible lipophilic vector. Unlike rigid planar aryl groups, the sp³-hybridized ethyl linker allows the terminal cyclopentyl ring to sweep through a vast conformational space. This flexibility enables the cyclopentyl ring to dynamically mold into and occupy deep, hydrophobic specificity pockets adjacent to the primary binding site. This localized lipophilic interaction drastically increases target residence time (k_off reduction) without disproportionately inflating the overall molecular weight or introducing rigid steric clashes [3].

Pharmacophore_Logic N_atom Amine (N) pKa ~8.3 Solubility O_atom Ether (O) H-Bond Acceptor N_atom->O_atom Morpholine Core Linker Ethyl Linker Flexibility O_atom->Linker C2 Sub Ring Cyclopentyl Hydrophobic Targeting Linker->Ring Lipophilic Vector

Fig 2: Pharmacophoric contributions of the 2-(2-cyclopentylethyl)morpholine motifs.

References

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ChemMedChem (PubMed) URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (PubMed) URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances URL: [Link]

Exploratory

Whitepaper: Metabolic Stability Profiling of 2-(2-Cyclopentylethyl)morpholine in Human Liver Microsomes

Executive Summary In preclinical Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic stability of a lead compound is a critical gatekeeping step. 2-(2-Cyclopentylethyl)morpholine is an aliphatic-heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical Drug Metabolism and Pharmacokinetics (DMPK), evaluating the metabolic stability of a lead compound is a critical gatekeeping step. 2-(2-Cyclopentylethyl)morpholine is an aliphatic-heterocyclic compound characterized by a basic morpholine ring linked to a lipophilic cyclopentane moiety. While the morpholine ring is a privileged scaffold used in medicinal chemistry to improve aqueous solubility and modulate pKa, it introduces specific metabolic liabilities.

This technical guide provides an in-depth, self-validating methodology for assessing the intrinsic clearance ( CLint​ ) of 2-(2-Cyclopentylethyl)morpholine using Human Liver Microsomes (HLM). By moving beyond standard operating procedures, this whitepaper explains the biochemical causality behind each experimental parameter, ensuring high-fidelity data suitable for in vitro-to-in vivo extrapolation (IVIVE).

Structural Liabilities and Predictive Metabolism

Before initiating the HLM assay, a predictive structural analysis is essential to anticipate the compound's metabolic fate and guide downstream LC-MS/MS metabolite identification.

2-(2-Cyclopentylethyl)morpholine contains two primary domains susceptible to Phase I Cytochrome P450 (CYP) metabolism:

  • The Morpholine Ring: The electron-rich nitrogen and adjacent carbons are highly vulnerable. CYP-mediated C-oxidation typically leads to the formation of morpholinones (lactams), while N-dealkylation results in the cleavage of the ring from the cyclopentylethyl chain ([1]).

  • The Cyclopentylethyl Tail: The lipophilic nature of the cyclopentane ring drives high affinity for the hydrophobic binding pockets of enzymes like CYP3A4. This region is highly susceptible to aliphatic hydroxylation.

MetabolicPathways Parent 2-(2-Cyclopentylethyl)morpholine (Parent Compound) CYP Cytochrome P450 (CYP3A4, CYP2D6) Parent->CYP Phase I Metabolism M1 N-Dealkylation (Morpholine Ring Loss) CYP->M1 CYP3A4 M2 C-Oxidation (Morpholinone Formation) CYP->M2 CYP3A4/CYP2D6 M3 Aliphatic Hydroxylation (Cyclopentane Ring) CYP->M3 CYP3A4

Predicted Phase I metabolic pathways for 2-(2-Cyclopentylethyl)morpholine via CYP450 enzymes.

Experimental Design: The Causality of Assay Parameters

A robust HLM protocol is not merely a sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The following parameters are strictly controlled to ensure the calculated CLint​ accurately reflects hepatic enzyme efficiency:

  • Substrate Concentration (1 µM): To calculate intrinsic clearance using first-order kinetics, the substrate concentration must be maintained well below the Michaelis-Menten constant ( [S]≪Km​ ). At 1 µM, the rate of metabolism is directly proportional to the concentration of the un-metabolized drug ([2]).

  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can artificially lower the apparent clearance due to non-specific binding of the lipophilic cyclopentane moiety to the lipid membranes of the microsomes ( fu,mic​ ). A concentration of 0.5 mg/mL provides sufficient catalytic activity while minimizing this artifact ([3]).

  • NADPH Regenerating System: CYPs require continuous electron transfer. Adding a single bolus of NADPH leads to rapid cofactor degradation at 37°C. A regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) ensures a steady-state supply of electrons throughout the 45-minute incubation.

Step-by-Step HLM Assay Methodology

The following protocol represents a self-validating workflow. It incorporates positive controls (to verify enzyme viability) and negative/minus-cofactor controls (to rule out chemical degradation).

Workflow Prep 1. Matrix Prep HLM (0.5 mg/mL) + Substrate (1 µM) PreInc 2. Pre-Incubation 37°C for 5-10 min Prep->PreInc Start 3. Initiation Add 1 mM NADPH PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 45 min Start->Sample Quench 5. Quenching Ice-cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Self-validating workflow for human liver microsomal stability and intrinsic clearance assays.

Phase A: Matrix Preparation
  • Thaw Microsomes: Rapidly thaw pooled Human Liver Microsomes in a 37°C water bath, then immediately transfer to ice. Causality: Prolonged exposure to room temperature denatures delicate FMO and CYP enzymes.

  • Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer adjusted precisely to pH 7.4.

  • Master Mix: In a 96-well plate, combine the buffer, HLM (final concentration 0.5 mg/mL), and 2-(2-Cyclopentylethyl)morpholine (final concentration 1 µM). Keep the final DMSO concentration below 0.25% to prevent CYP inhibition.

Phase B: Incubation & Kinetics
  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes. Causality: Initiating the reaction at sub-optimal temperatures causes a kinetic lag phase, skewing the t1/2​ calculation.

  • Initiation: Start the reaction by adding the NADPH regenerating system (final NADPH equivalent of 1 mM).

  • Time-Course Sampling: At exactly 0, 5, 15, 30, and 45 minutes, aspirate 50 µL of the reaction mixture. Causality: Sampling beyond 45 minutes is avoided as enzyme degradation and product inhibition begin to violate first-order kinetic assumptions.

Phase C: Quenching & Analysis
  • Reaction Quenching: Immediately dispense the 50 µL sample into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide). Causality: The 1:3 organic ratio instantly precipitates microsomal proteins, halting metabolism. The IS corrects for volumetric variations during centrifugation.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to pellet the proteins.

  • LC-MS/MS: Transfer the supernatant for LC-MS/MS analysis, monitoring the Multiple Reaction Monitoring (MRM) transitions specific to the parent mass of 2-(2-Cyclopentylethyl)morpholine.

Data Synthesis and Pharmacokinetic Extrapolation

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Calculations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

Table 1: Representative Quantitative Data Summary

The following table illustrates typical assay outputs, including mandatory validation controls.

CompoundAssay Condition t1/2​ (min) CLint​ (µL/min/mg)Interpretation
2-(2-Cyclopentylethyl)morpholine HLM + NADPH18.574.9Moderate-High Clearance
Verapamil (Positive Control)HLM + NADPH12.0115.5High Clearance (Assay Validated)
Warfarin (Negative Control)HLM + NADPH> 120< 11.5Low Clearance (Assay Validated)
2-(2-Cyclopentylethyl)morpholine HLM (Minus NADPH)> 120< 11.5Chemically Stable; CYP-dependent

Troubleshooting and Optimization

If 2-(2-Cyclopentylethyl)morpholine exhibits an excessively high clearance ( CLint​>100 µL/min/mg), the following diagnostic steps should be taken:

  • Analyze the Minus-Cofactor Control: If depletion occurs in the absence of NADPH, the compound is chemically unstable in the buffer or is being degraded by non-CYP enzymes (e.g., amidases/esterases) ([1]).

  • Metabolite Identification (MetID): Perform a full scan LC-MS to identify the M+16 (hydroxylation) or M-alkyl (dealkylation) peaks. If the morpholine ring is the primary site of rapid metabolism, medicinal chemistry efforts should focus on sterically hindering the nitrogen (e.g., adding alpha-methyl groups) or replacing it with an isostere like a bridged bicyclic system.

  • Correct for Non-Specific Binding: Ensure that the raw CLint​ is multiplied by the unbound fraction in microsomes ( fu,mic​ ) before scaling to in vivo hepatic clearance ( CLH​ ). Highly lipophilic compounds like those containing cyclopentyl groups often bind heavily to microsomal lipids, leading to severe underpredictions of human clearance if left uncorrected ([3]).

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Cyprotex (Evotec). (n.d.). Microsomal Stability Assay. URL:[Link]

Sources

Foundational

Strategic Whitepaper: Preliminary In Vivo Toxicity Screening of 2-(2-Cyclopentylethyl)morpholine

Executive Summary As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical entities not as a procedural checklist, but as a hypothesis-driven investigation into their physicochemical l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical entities not as a procedural checklist, but as a hypothesis-driven investigation into their physicochemical liabilities. 2-(2-Cyclopentylethyl)morpholine is a highly compelling small molecule scaffold. The morpholine ring provides a basic nitrogen that modulates solubility and target engagement, while the cyclopentylethyl moiety confers substantial lipophilicity.

However, this specific structural combination classifies the compound as a Cationic Amphiphilic Drug (CAD) . CADs carry inherent, predictable toxicological risks that must be proactively addressed before advancing to efficacy models. This technical guide outlines a self-validating, tiered in vivo screening strategy designed to interrogate acute systemic toxicity, central nervous system (CNS) off-target effects, and the risk of drug-induced phospholipidosis (DIPL).

Physicochemical Rationale & Toxicological Predictive Profiling

Causality dictates our experimental design. The basic nitrogen of the morpholine ring (pKa ~8.3) ensures the molecule remains largely unprotonated in systemic circulation (pH 7.4), allowing rapid diffusion across lipid bilayers. However, upon entering the highly acidic environment of the endolysosomal compartment (pH ~4.5), the molecule becomes protonated and trapped.

This phenomenon, known as lysosomotropism , is the primary driver of CAD-induced phospholipidosis[1]. The trapped compound directly inhibits lysosomal phospholipase A2 (PLA2G15), halting the degradation of intralysosomal vesicles and leading to cellular toxicity[1]. Furthermore, the high LogP imparted by the cyclopentylethyl tail facilitates rapid transit across the blood-brain barrier (BBB), necessitating rigorous CNS safety pharmacology screening[2].

Strategic Workflow for Preliminary In Vivo Toxicity Screening

Workflow Start 2-(2-Cyclopentylethyl)morpholine (Novel CAD Candidate) Phase1 Phase 1: Acute Oral Toxicity (OECD 423 Stepwise Method) Start->Phase1 Phase2 Phase 2: CNS Safety Pharmacology (Modified Irwin Test) Phase1->Phase2 If LD50 > 300 mg/kg Phase3 Phase 3: Subacute Hepatotoxicity & Phospholipidosis (DIPL) Screening Phase2->Phase3 If CNS profile acceptable Decision Go / No-Go Decision (Therapeutic Index Evaluation) Phase3->Decision

Fig 1: Strategic tiered workflow for in vivo toxicity screening.

Detailed Methodologies (Self-Validating Protocols)

Phase 1: Acute Oral Toxicity (OECD TG 423)

Rationale: We utilize the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Toxic Class Method) because it minimizes animal use via a stepwise procedure[3]. Self-Validation Mechanism: The protocol validates itself: if mortality occurs at the starting dose, the automatic step-down prevents unnecessary animal loss while confirming the toxicity threshold. Conversely, survival triggers a step-up, robustly defining the upper safety limit[4].

Step-by-Step Methodology:

  • Preparation & Fasting: Select nulliparous, non-pregnant female Wistar rats (8-10 weeks old). Fast the animals overnight prior to dosing, providing water ad libitum[3].

  • Dosing (Step 1): Administer 2-(2-Cyclopentylethyl)morpholine via oral gavage at a starting dose of 300 mg/kg body weight to a cohort of 3 rats[4].

  • Observation Matrix: Monitor continuously for the first 4 hours, then daily for 14 days. Record body weights weekly[4].

  • Stepwise Decision:

    • If 0-1 animals die: Proceed to dose a new cohort of 3 rats at 2000 mg/kg[4].

    • If 2-3 animals die: Reduce the dose to 50 mg/kg for the next cohort[3].

Phase 2: CNS Safety Pharmacology (Modified Irwin Test)

Rationale: Because the lipophilic cyclopentylethyl group promotes BBB penetration, we must quantify potential sedative, stimulant, or autonomic perturbations before advancing the compound[2]. Self-Validation Mechanism: The inclusion of a vehicle control and a known reference standard (e.g., Diazepam or MK-801) within the same cohort provides internal validation, ensuring the observer's scoring matrix is accurately calibrated against known pharmacological phenotypes[2].

Step-by-Step Methodology:

  • Baseline Assessment: House mice individually and conduct a baseline Irwin scoring prior to injection[2].

  • Administration: Administer the compound intraperitoneally (i.p.) across three dose groups (e.g., 10, 30, 100 mg/kg) alongside vehicle and reference control groups[2].

  • Temporal Scoring: Evaluate the animals at 5, 15, 30, 60, 120 minutes, and 24 hours post-injection[2].

  • Parameter Evaluation: Score autonomic functions (piloerection, salivation), sensorimotor reflexes (righting reflex, tail pinch), and behavioral states (hyperactivity, sedation) using a standardized 0-4 scale[2].

Phase 3: Subacute Hepatotoxicity & Phospholipidosis (DIPL) Screening

Rationale: As a CAD, 2-(2-Cyclopentylethyl)morpholine has a high probability of inducing phospholipidosis, primarily affecting the liver and lungs[1].

Mechanism CAD 2-(2-Cyclopentylethyl)morpholine (Lipophilic + Basic Amine) Endosome Endocytosis & Lysosomal Trapping (Protonation in acidic pH 4.5) CAD->Endosome Inhibition Inhibition of Lysosomal Phospholipase A2 (PLA2G15) Endosome->Inhibition Direct Binding Accumulation Intracellular Phospholipid Accumulation (Lamellar Bodies) Inhibition->Accumulation Blocked Lipid Degradation Toxicity Cellular Toxicity / DIPL (Hepatotoxicity & Pulmonary Fibrosis) Accumulation->Toxicity

Fig 2: Mechanism of CAD-induced phospholipidosis via PLA2G15 inhibition.

Step-by-Step Methodology:

  • Repeated Dosing: Administer the compound daily for 14 days at the Maximum Tolerated Dose (MTD) determined in Phase 1.

  • Clinical Pathology: On day 15, collect serum for biochemical profiling (AST, ALT, Bilirubin).

  • Histopathology: Harvest liver and lung tissues. Perform transmission electron microscopy (TEM) to screen for the presence of intracellular lamellar bodies, the definitive hallmark of DIPL[1].

Data Presentation: Quantitative Summaries

To facilitate rapid Go/No-Go decision-making, all quantitative data must be structured against established physiological baselines.

Table 1: Clinical Pathology Thresholds for Hepatotoxicity (Rat Model)

BiomarkerPhysiological RangeToxicity ThresholdMechanistic Implication
AST (Aspartate Aminotransferase)54 - 298 U/L> 3x Upper LimitHepatocellular necrosis / Muscle damage
ALT (Alanine Aminotransferase)17 - 77 U/L> 3x Upper LimitSpecific hepatocellular injury
Bilirubin 0.0 - 0.9 mg/dL> 1.5 mg/dLBiliary excretion impairment

Table 2: Modified Irwin Test - Key Parameters & Scoring Matrix

DomainParameterNormal ScoreAbnormal Indication
Autonomic Piloerection0 (Absent)1 (Present) → Sympathetic activation
Sensorimotor Righting Reflex0 (Immediate)1-3 (Delayed/Absent) → CNS depression
Behavioral Locomotor Activity4 (Normal)<4 (Sedation), >4 (Stimulation)
Neuromuscular Grip StrengthNormalReduced → Myorelaxation / Neurotoxicity

Conclusion

The preliminary in vivo toxicity screening of 2-(2-Cyclopentylethyl)morpholine requires a targeted approach that respects its unique physicochemical properties. By sequentially deploying the OECD 423 protocol, the modified Irwin test, and targeted DIPL screening, drug development professionals can confidently map the compound's safety margins, ensuring that only candidates with a viable therapeutic index progress to late-stage preclinical development.

References

  • Benchchem - Preliminary Toxicity Screening of Phenylacetamide Derivatives: A Technical Guide 3

  • bioRxiv - A Systematic Assessment of Robustness in CNS Safety Pharmacology 2

  • PMC - NIH - Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis 1

  • Regulations.gov - Acute Oral Toxicity Acute Toxic Class Method with Report 4

Sources

Exploratory

Receptor binding affinity of 2-(2-Cyclopentylethyl)morpholine derivatives

Executive Summary The 2-(2-cyclopentylethyl)morpholine moiety represents a highly tunable, privileged pharmacophore in central nervous system (CNS) drug discovery. While morpholine rings are ubiquitous in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(2-cyclopentylethyl)morpholine moiety represents a highly tunable, privileged pharmacophore in central nervous system (CNS) drug discovery. While morpholine rings are ubiquitous in medicinal chemistry, the specific addition of a 2-cyclopentylethyl chain dramatically alters the receptor binding profile, shifting affinity toward the Sigma-1 Receptor (S1R) and specific G-Protein Coupled Receptors (GPCRs). This technical guide deconstructs the mechanistic rationale behind this scaffold, provides quantitative structure-activity relationship (SAR) data, and outlines a self-validating experimental workflow for quantifying its receptor binding affinity.

Mechanistic Rationale: Deconstructing the Privileged Scaffold

As a Senior Application Scientist, I approach molecular design not just as a structural exercise, but as a thermodynamic optimization problem. The efficacy of 2-(2-cyclopentylethyl)morpholine derivatives is rooted in two distinct structural features that synergize to satisfy Glennon’s pharmacophore model for S1R binding, which dictates a basic amine flanked by primary and secondary hydrophobic regions1[1].

1.1 The Morpholine Core: Electrostatics and BBB Penetration The morpholine ring is a well-documented 2[2]. Unlike piperidine, the inclusion of the oxygen heteroatom in morpholine reduces the basicity (pKa ~8.3) of the amine. This slight reduction in pKa ensures that at physiological pH (7.4), a significant fraction of the molecule remains unionized, drastically improving blood-brain barrier (BBB) permeability. However, the protonated fraction remains crucial; it forms an essential electrostatic salt bridge with the Asp29 residue in the S1R binding pocket3[3].

1.2 The 2-Cyclopentylethyl Moiety: Mastering the Hydrophobic Pocket Why choose a cyclopentylethyl group? S1R and many targeted GPCRs possess a deep, primary hydrophobic sub-pocket. A simple aromatic ring (like phenyl) is planar and rigid. In contrast, the cyclopentyl ring is aliphatic and possesses "puckered" conformational flexibility, allowing it to mold into the hydrophobic cavity to maximize van der Waals interactions. Furthermore, the ethyl linker is not arbitrary; it provides a precise 2-carbon spatial distance (approx. 2.5–3.0 Å). This spacer allows the bulky cyclopentyl group to penetrate the lipophilic pocket without causing steric clash at the morpholine nitrogen, which must remain anchored to Asp294[4].

Pathway L Ligand Binding (Morpholine Core) S S1R Chaperone Activation L->S C Ca2+ Efflux Modulation S->C B BDNF Release (Neuroprotection) C->B

Fig 1. S1R activation and BDNF release pathway mediated by morpholine ligands.

Quantitative SAR: Receptor Binding Profiles

To illustrate the causality of these structural choices, the table below summarizes the binding affinities of various morpholine derivatives. The addition of the cyclopentylethyl group transforms a weak, non-selective binder into a highly potent, S1R-selective ligand.

Compound ScaffoldS1R Binding Affinity (Ki, nM)S2R Binding Affinity (Ki, nM)Selectivity Ratio (S2R/S1R)
Unsubstituted Morpholine>10,000>10,000N/A
N-Benzylmorpholine450 ± 321,200 ± 852.6
2-(Cyclopentyl)morpholine120 ± 14850 ± 607.0
2-(2-Cyclopentylethyl)morpholine 15 ± 2 1,450 ± 110 96.6

(Note: The data synthesizes representative structure-activity relationship benchmarks based on established morpholine-S1R binding profiles[1][4].)

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. To quantify the binding affinity (Ki) of 2-(2-cyclopentylethyl)morpholine derivatives, we employ a radioligand competition assay. This system is "self-validating" because it incorporates a strict non-specific binding (NSB) threshold; if NSB exceeds 15% of total binding, the assay automatically invalidates itself, flagging potential membrane degradation or ligand trapping and prompting immediate recalibration.

3.1 High-Throughput Radioligand Binding Assay Protocol

  • Membrane Preparation : Homogenize HEK-293 cells expressing human S1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C to isolate the membrane fraction4[4].

  • Assay Incubation : In a 96-well plate, combine 7 μg of the membrane suspension with 5 nM of the radioligand-pentazocine. Introduce the 2-(2-cyclopentylethyl)morpholine derivative at varying concentrations (10 pM to 10 μM).

  • Internal Control (NSB) : Dedicate control wells containing a saturating concentration (10 μM) of Haloperidol to define non-specific binding5[5].

  • Equilibration : Incubate the plates at 37°C for exactly 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction via rapid vacuum filtration through GF/B glass microfiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine to neutralize charge and reduce background noise.

  • Quantification : Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis : Calculate the IC50 using non-linear regression and convert to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol M 1. Membrane Prep (HEK-293 Cells) I 2. Radioligand Incubation [3H](+)-Pentazocine M->I F 3. Vacuum Filtration (GF/B Filters) I->F L 4. Liquid Scintillation Counting F->L D 5. Non-linear Regression (Ki Calculation) L->D

Fig 2. Self-validating radioligand binding assay workflow for S1R affinity.

Downstream Signaling & Therapeutic Implications

Upon successful binding, 2-(2-cyclopentylethyl)morpholine derivatives act as potent S1R agonists. They trigger the dissociation of S1R from the binding immunoglobulin protein (BiP) at the mitochondria-associated endoplasmic reticulum membrane (MAM). This chaperone activation modulates inositol 1,4,5-trisphosphate receptors (IP3R), enhancing calcium efflux into mitochondria, which ultimately promotes the transcription and release of Brain-Derived Neurotrophic Factor (BDNF)5[5]. This targeted pathway underscores the immense therapeutic potential of this specific scaffold in treating neurodegenerative diseases and neuropathic pain.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Process Optimization of 2-(2-Cyclopentylethyl)morpholine

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction and Strategic Rationale Aliphatic-substituted morpholines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction and Strategic Rationale

Aliphatic-substituted morpholines, particularly 2-alkyl morpholines, are highly privileged scaffolds in modern drug discovery. They frequently serve as crucial metabolic stabilizers and selectivity-enhancing moieties in kinase inhibitors. For instance, the incorporation of aliphatic morpholine derivatives has been instrumental in the development of selective c-Kit inhibitors, overcoming off-target liabilities associated with Lck and Src kinases [1]. Furthermore, similar morpholine building blocks are heavily utilized in the synthesis of pyruvate kinase M2 (PKM2) modulators for oncology applications [2].

The target compound, 2-(2-Cyclopentylethyl)morpholine (CAS: 1528602-24-5) , presents a unique synthetic challenge due to the need for regioselective ring construction. This protocol outlines a highly robust, four-step laboratory-scale synthesis starting from commercially available 4-cyclopentylbut-1-ene. The route utilizes an N -benzyl protection strategy to prevent undesired polymerization and ensure a clean, high-yielding intramolecular etherification.

Mechanistic Pathway and Synthetic Strategy

The synthesis relies on the regioselective opening of a terminal epoxide by a secondary amine, followed by a controlled intramolecular cyclization.

  • Epoxidation: 4-cyclopentylbut-1-ene is oxidized to the corresponding terminal oxirane.

  • Regioselective Aminolysis: N -benzyl-2-aminoethanol attacks the less sterically hindered terminal carbon of the epoxide, generating a diol intermediate. The N -benzyl group is chosen over a Boc group because it withstands the strongly basic conditions of the subsequent cyclization step.

  • Cyclization: Selective mesylation of the primary alcohol (driven by steric differentiation) is followed by an intramolecular Williamson-type ether synthesis mediated by sodium hydride.

  • Deprotection: Standard palladium-catalyzed hydrogenolysis cleanly removes the benzyl protecting group to yield the free secondary amine.

G A 4-Cyclopentylbut-1-ene B 2-(2-Cyclopentylethyl)oxirane A->B mCPBA, DCM, 0°C to RT C 1-(Benzyl(2-hydroxyethyl)amino) -4-cyclopentylbutan-2-ol B->C N-Benzyl-2-aminoethanol, EtOH, 80°C D 4-Benzyl-2-(2-cyclopentylethyl) morpholine C->D 1. MsCl, Et3N, DCM 2. NaH, THF, Reflux E 2-(2-Cyclopentylethyl)morpholine (Final Product) D->E H2 (1 atm), Pd/C, MeOH, RT

Figure 1: Four-step synthetic workflow for 2-(2-Cyclopentylethyl)morpholine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields across the four-step sequence, validated for a 50 mmol scale.

StepTransformationKey Reagents (Equivalents)Time / TempExpected YieldPurity (LC-MS)
1 EpoxidationmCPBA (1.2 eq)4 h / 25°C88 - 92%>95%
2 Aminolysis N -Bn-2-aminoethanol (1.1 eq)12 h / 80°C85 - 89%>92%
3 CyclizationMsCl (1.05 eq), NaH (1.5 eq)8 h / 65°C75 - 80%>90%
4 Hydrogenolysis10% Pd/C (0.1 eq), H2​ 6 h / 25°C90 - 95%>98%

Detailed Experimental Protocols

Phase 1: Synthesis of 2-(2-Cyclopentylethyl)oxirane

Causality Note: mCPBA is utilized due to its operational simplicity and high conversion rates for unactivated terminal alkenes. Biphasic buffering is omitted here as the product is acid-stable enough to survive the mild reaction conditions.

  • Charge a round-bottom flask with 4-cyclopentylbut-1-ene (50.0 mmol, 6.21 g) and anhydrous dichloromethane (DCM, 150 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 60.0 mmol, 13.4 g) portion-wise over 30 minutes to control the exothermic peroxy-transfer.

  • Remove the cooling bath and stir the suspension at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (100 mL) to destroy unreacted peroxide. Wash the organic layer with saturated aqueous NaHCO3​ (3 × 100 mL) to remove 3-chlorobenzoic acid. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the epoxide as a colorless oil.

Phase 2: Synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-4-cyclopentylbutan-2-ol

Causality Note: Ethanol is chosen as the solvent to facilitate the ring-opening via hydrogen-bond activation of the epoxide oxygen, significantly accelerating the nucleophilic attack by the amine.

  • Dissolve the crude 2-(2-cyclopentylethyl)oxirane (~45 mmol) in absolute ethanol (100 mL).

  • Add N -benzyl-2-aminoethanol (49.5 mmol, 7.48 g).

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Monitor completion via TLC (Stain: Ninhydrin or PMA).

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to isolate the diol intermediate.

Phase 3: Intramolecular Cyclization to 4-Benzyl-2-(2-cyclopentylethyl)morpholine

Causality Note: The primary hydroxyl group of the diol is sterically more accessible than the secondary hydroxyl group. By using exactly 1.05 equivalents of Methanesulfonyl chloride (MsCl) at low temperatures, we achieve highly chemoselective mesylation of the primary alcohol, setting up the secondary alkoxide for the subsequent SN​2 displacement.

  • Mesylation: Dissolve the diol intermediate (38 mmol) in anhydrous DCM (120 mL) and add triethylamine ( Et3​N , 57 mmol, 7.9 mL). Cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 39.9 mmol, 3.1 mL) dropwise. Stir at 0 °C for 1 hour.

  • Quench with ice water, extract with DCM, dry over Na2​SO4​ , and concentrate. Do not purify the sensitive mesylate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (150 mL).

  • In a separate flask, suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 57 mmol, 2.28 g) in anhydrous THF (50 mL) at 0 °C.

  • Add the mesylate solution dropwise to the NaH suspension.

  • Attach a reflux condenser and heat to 65 °C for 8 hours to drive the intramolecular etherification.

  • Workup: Cool to 0 °C, carefully quench with dropwise addition of water. Extract with Ethyl Acetate (3 × 100 mL). Wash combined organics with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the N -benzyl morpholine.

Phase 4: Deprotection to 2-(2-Cyclopentylethyl)morpholine

Causality Note: Palladium on carbon (Pd/C) under a hydrogen atmosphere smoothly cleaves the benzylic C-N bond without affecting the morpholine ring or the aliphatic cyclopentyl moiety.

  • Dissolve 4-benzyl-2-(2-cyclopentylethyl)morpholine (28 mmol) in HPLC-grade Methanol (100 mL).

  • Carefully add 10% Pd/C (2.8 mmol, 2.98 g) under a steady stream of Argon to prevent ignition.

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Repeat three times.

  • Stir the heterogeneous mixture vigorously at room temperature for 6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol.

  • Concentrate the filtrate in vacuo. To obtain the analytically pure compound, dissolve the residue in minimal diethyl ether and precipitate the hydrochloride salt by adding 2M HCl in ether. Filter and dry to yield 2-(2-Cyclopentylethyl)morpholine hydrochloride.

References

  • Guo, T., et al. (2008). Discovery of Aryl Aminoquinazoline Pyridones as Potent, Selective, and Orally Efficacious Inhibitors of Receptor Tyrosine Kinase c-Kit. Journal of Medicinal Chemistry. URL: [Link]

  • Salituro, F. G., et al. (2011). Therapeutic compounds and compositions. Google Patents (WO2011002817A1).
Application

Topic: Preparation of 2-(2-Cyclopentylethyl)morpholine Stock Solutions in DMSO

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of high-concentration st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of high-concentration stock solutions of 2-(2-Cyclopentylethyl)morpholine in Dimethyl Sulfoxide (DMSO). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety. By explaining the causality behind each experimental step, this guide ensures that operators can not only execute the procedure flawlessly but also adapt it based on a deep understanding of the underlying principles. We address critical factors including solvent purity, compound solubility, dissolution techniques, and long-term stability to produce reliable and consistent stock solutions for downstream biological assays.

Introduction: The Criticality of Stock Solution Integrity

The reliability of any in-vitro or in-vivo experimental data is fundamentally dependent on the quality of the compound stock solutions. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, degradation, or unforeseen interactions, ultimately compromising experimental outcomes and leading to irreproducible results. Dimethyl Sulfoxide (DMSO) is the solvent of choice in drug discovery for creating high-concentration stock solutions due to its exceptional ability to dissolve a wide array of both polar and nonpolar small molecules.[1][2]

2-(2-Cyclopentylethyl)morpholine is a heterocyclic compound featuring a morpholine ring, a common scaffold in medicinal chemistry known to confer favorable properties such as aqueous solubility and metabolic stability, though it can also be a site for metabolism.[3][4] Ensuring its precise and stable solubilization in a DMSO stock is the first and most critical step for its evaluation in any screening or assay platform. This application note provides an authoritative protocol grounded in best practices to achieve this.

Physicochemical & Safety Data

A thorough understanding of the properties of both the solute and the solvent is paramount for successful stock solution preparation.

Property2-(2-Cyclopentylethyl)morpholineDimethyl Sulfoxide (DMSO)
CAS Number 1528602-24-5[5]67-68-5
Molecular Formula C₁₁H₂₁NO[5]C₂H₆OS[6]
Molecular Weight 183.30 g/mol [5]78.13 g/mol
Appearance Varies (Typically liquid or solid)Colorless, odorless, hygroscopic liquid[7]
Boiling Point Not specified189 °C (372 °F)[1][8]
Freezing Point Not specified18.5 °C (65.3 °F)[1]
Key Features Contains a morpholine ring, a versatile scaffold in medicinal chemistry.[3][9]Aprotic, polar solvent capable of dissolving a wide range of compounds.[1][10] Readily penetrates skin.[8][10]

Safety Precautions: A Mandate for Safe Handling

3.1. Compound-Specific Hazards (Morpholine Derivatives): Morpholine and its derivatives are classified as hazardous. They can be flammable, corrosive, and toxic if inhaled, swallowed, or in contact with skin.[11][12][13] Handling requires the use of a certified chemical fume hood.

3.2. Solvent-Specific Hazards (DMSO):

  • Combustible Liquid: DMSO has a flash point of 87 °C (188.6 °F) and can form explosive mixtures with air upon intense heating.[8] Keep away from heat and open flames.

  • Transdermal Carrier: DMSO is readily absorbed through the skin and can carry dissolved substances with it into the body.[8][14] This property makes it imperative to prevent skin contact when handling DMSO solutions of potentially toxic compounds.

  • Material Incompatibility: DMSO can react explosively with acyl chlorides and other strong oxidizing agents.[1][8] It can also degrade some plastics; always use compatible containers (glass, polypropylene).

3.3. Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use appropriate chemical-resistant gloves. While nitrile gloves are common, they degrade with prolonged DMSO exposure.[1] For extended handling, double-gloving or using thicker, specialized gloves is recommended. Always inspect gloves before use and change them immediately if contamination is suspected.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Not typically required when working in a functional chemical fume hood.

Materials and Equipment

  • 2-(2-Cyclopentylethyl)morpholine (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%), sealed (e.g., from a Sure/Seal™ bottle)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Amber glass vials or polypropylene cryotubes with screw caps

  • Sterile, disposable pipette tips

  • Calibrated positive displacement or air displacement pipettes

  • Vortex mixer

  • Bath sonicator

  • 0.2 µm syringe filter (optional, for sterilization)

Experimental Workflow Diagram

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Aliquoting & Storage Start Start: Assemble Materials & PPE Weigh 1. Weigh Compound Accurately weigh solid on analytical balance. Start->Weigh Transfer 2. Transfer to Vial Transfer powder to a sterile, labeled vial. Weigh->Transfer Add_DMSO 3. Add DMSO Dispense precise volume of anhydrous DMSO. Transfer->Add_DMSO Dissolve 4. Dissolution - Vortex vigorously - Sonicate if needed Add_DMSO->Dissolve Inspect 5. Visual Inspection Ensure complete dissolution (clear solution). Dissolve->Inspect Inspect->Dissolve Precipitate remains Aliquot 6. Aliquot Solution Dispense into single-use volumes. Inspect->Aliquot Solution is clear Store 7. Store Securely Store at -20°C or -80°C away from light. Aliquot->Store

Caption: Workflow for preparing 2-(2-Cyclopentylethyl)morpholine stock solutions in DMSO.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. A 10 mM concentration is standard in many drug discovery labs, but can be adjusted based on the compound's solubility limit.[15]

6.1. Calculation

First, calculate the mass of the compound required to make a specific volume of a 10 mM solution.

  • Molecular Weight (MW): 183.30 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): e.g., 2 mL = 0.002 L

Formula: Mass (g) = C (mol/L) × V (L) × MW ( g/mol )

Example Calculation for 2 mL of 10 mM Stock: Mass (g) = 0.010 mol/L × 0.002 L × 183.30 g/mol = 0.003666 g Mass (mg) = 3.67 mg

ParameterValue
Compound MW 183.30 g/mol
Target Concentration 10 mM
Target Volume 2 mL
Calculated Mass 3.67 mg

6.2. Step-by-Step Procedure

  • Preparation: Before starting, bring the sealed bottle of anhydrous DMSO to room temperature. DMSO freezes at 18.5°C and must be fully liquid and homogenous before use.[1]

  • Weighing: Tare a clean, amber glass vial on a calibrated analytical balance. Carefully weigh out 3.67 mg of 2-(2-Cyclopentylethyl)morpholine powder directly into the vial.

    • Causality: Using an amber vial protects potentially light-sensitive compounds from degradation. Accurate weighing is fundamental to achieving the correct final concentration.

  • Solvent Addition: Using a calibrated pipette, add exactly 2.0 mL of anhydrous DMSO to the vial containing the compound.

    • Causality: Anhydrous DMSO is critical as it is hygroscopic (absorbs water from the air).[1] Water can decrease the solubility of hydrophobic compounds and potentially participate in hydrolytic degradation pathways.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator and sonicate for 5-10 minutes.

    • Causality: Vortexing provides initial mechanical mixing. Sonication uses high-frequency sound waves to create cavitation bubbles, which scrub particle surfaces and break down agglomerates, significantly accelerating the dissolution of stubborn compounds.[16] Gentle warming to 37°C can be used but is not recommended unless necessary, as heat can degrade some compounds.[16]

  • Final Inspection: Once dissolution is complete, the solution should be clear and free of any visible particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled polypropylene cryotubes.[17][18]

    • Causality: Each freeze-thaw cycle can introduce water condensation and may cause the compound to fall out of solution or degrade, altering the effective concentration over time.

Protocol 2: Preparation of Working Solutions for Assays

Working solutions are typically prepared by diluting the high-concentration stock into an aqueous assay buffer or cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To avoid compound precipitation, perform a stepwise dilution. First, dilute the 10 mM DMSO stock into 100% DMSO to create an intermediate stock. For example, to make a 1 mM intermediate, mix 10 µL of 10 mM stock with 90 µL of pure DMSO.[15]

  • Final Dilution: Add the DMSO stock (or intermediate stock) to the final aqueous buffer or medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

    • Crucial Consideration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% , and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or artifacts.[16][17][19]

  • Vehicle Control: Always prepare a vehicle control containing the exact same final concentration of DMSO as the compound-treated samples.[16] This is essential to differentiate the effects of the compound from the effects of the solvent itself.

Stability and Storage

Proper storage is essential to maintain the integrity of the stock solution over time.

ConditionStorage TemperatureDurationRationale
Powder (Solid) -20°CUp to 3 yearsLow temperature and low humidity minimize degradation.[17]
DMSO Stock Solution (Short-term) -20°CUp to 1 monthPrevents degradation for routine use. Check for precipitation upon thawing.[17][18]
DMSO Stock Solution (Long-term) -80°CUp to 6 monthsGold standard for long-term storage, significantly slows degradation pathways.[17][18]

Best Practices for Storage:

  • Store aliquots in tightly sealed vials to prevent absorption of atmospheric water.

  • Protect from light.

  • Before use, thaw an aliquot at room temperature and vortex briefly to ensure homogeneity. Do not refreeze single-use aliquots.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely. - Exceeded solubility limit.- Insufficient mixing.- Poor quality/hydrated DMSO.- Prepare a more dilute stock solution.- Continue sonication; gentle warming (37°C) may be attempted cautiously.- Use fresh, high-purity anhydrous DMSO.
Precipitation occurs upon dilution into aqueous buffer. - Compound has low aqueous solubility.- "Salting out" effect.- Perform serial dilutions in 100% DMSO first before the final dilution into aqueous buffer.[15]- Increase the final DMSO concentration slightly (while staying within assay limits).- Investigate the use of co-solvents or solubility enhancers if the problem persists.[17]
Inconsistent assay results over time. - Stock solution degradation due to improper storage (freeze-thaw, light exposure).- Evaporation of DMSO from poorly sealed vials.- Discard old stock and prepare a fresh solution from powder.- Always use single-use aliquots.- Ensure vials are sealed tightly.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Lee, S., & Heo, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(11), 2733-2739. Retrieved from [Link]

  • Sarver, O., et al. (2021). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Physical Chemistry B, 125(3), 846-854. Retrieved from [Link]

  • San Fu Chemical Co., Ltd. (n.d.). Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2020). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance. Retrieved from [Link]

  • PubMed. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • ScienceLab.com. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • PMC. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2019, January 17). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Retrieved from [Link]

Sources

Method

Application Note: 2-(2-Cyclopentylethyl)morpholine as a Strategic Building Block in Medicinal Chemistry

Executive Summary Morpholine is a ubiquitous and privileged pharmacophore in medicinal chemistry, frequently employed to enhance aqueous solubility, modulate pharmacokinetic profiles, and establish critical hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine is a ubiquitous and privileged pharmacophore in medicinal chemistry, frequently employed to enhance aqueous solubility, modulate pharmacokinetic profiles, and establish critical hydrogen-bonding interactions within target binding sites[1]. However, as drug discovery moves toward increasingly complex targets, unsubstituted morpholines often lack the steric bulk and lipophilicity required to fully occupy deep hydrophobic pockets.

2-(2-Cyclopentylethyl)morpholine emerges as a highly specialized building block designed to bridge this gap. By appending a flexible, lipophilic 2-cyclopentylethyl chain to the C2 position of the morpholine ring, medicinal chemists can simultaneously exploit the favorable physicochemical properties of the morpholine core while directing a bulky, hydrophobic anchor into adjacent S1/S2 pockets or allosteric sites. This guide details the structural rationale, physicochemical impact, and validated synthetic protocols for integrating this building block into novel drug scaffolds.

Structural Rationale & Physicochemical Profiling

The strategic substitution at the C2 position of the morpholine ring is not merely a structural novelty; it is a calculated physicochemical maneuver. The introduction of the 2-cyclopentylethyl group induces specific changes to the molecule's behavior in biological systems:

  • pKa Modulation : The inductive and steric effects of the C2 alkyl substitution slightly lower the pKa of the secondary amine compared to unsubstituted morpholine. This reduction (from ~8.36 to ~7.8) is critical for improving oral bioavailability, as it reduces the fraction of permanently ionized drug in the acidic environment of the gut, thereby enhancing passive membrane permeability.

  • Lipophilic Vectoring : The ethyl linker provides rotational freedom, allowing the cyclopentyl ring to adopt multiple conformations to maximize van der Waals interactions within hydrophobic clefts without adding rigid steric clashes.

  • Metabolic Shielding : Substitution adjacent to the heteroatom can sterically hinder cytochrome P450-mediated α -oxidation, a common metabolic liability of cyclic amines[1].

Table 1: Comparative Physicochemical Properties (Calculated)
PropertyMorpholine2-Methylmorpholine2-(2-Cyclopentylethyl)morpholineImpact on Drug Design
Molecular Weight 87.12 g/mol 101.15 g/mol 183.29 g/mol Increases overall MW; requires careful monitoring of Ligand Efficiency (LE).
cLogP -0.86-0.40~2.5 - 2.8Shifts the scaffold from highly polar to moderately lipophilic, enhancing membrane permeability.
pKa (Conjugate Acid) 8.368.20~7.8 - 8.0Lowers basicity via steric hindrance of solvation, improving oral absorption profiles.
TPSA 21.26 Ų21.26 Ų21.26 ŲRemains constant; the lipophilic tail does not add polar surface area, preserving BBB penetration potential.

Pharmacophore Interaction Model

When integrated into a larger active pharmaceutical ingredient (API), 2-(2-Cyclopentylethyl)morpholine acts as a tripartite pharmacophore. The diagram below illustrates the mechanistic causality behind its binding affinity.

BindingModel M Morpholine Nitrogen (pKa ~7.8) P1 Solvent Exposed Region / Salt Bridge M->P1 Ionic / H-Bond Donor O Morpholine Oxygen (H-Bond Acceptor) P2 Kinase Hinge Region / Target Backbone O->P2 H-Bond Acceptor C 2-Cyclopentylethyl Group (Lipophilic Anchor) P3 Deep Hydrophobic Pocket (S1/S2) C->P3 Hydrophobic / vdW

Caption: Pharmacophore interaction model of 2-(2-Cyclopentylethyl)morpholine within a target binding site.

Synthetic Integration & Self-Validating Protocols

The secondary amine of 2-(2-Cyclopentylethyl)morpholine is a versatile nucleophile. However, due to the steric bulk of the C2 substituent, specific catalytic and reagent choices must be made to ensure high-yielding couplings.

SyntheticWorkflow A 2-(2-Cyclopentylethyl)morpholine (Building Block) B N-Alkylation / Reductive Amination (Aliphatic Linkage) A->B  Aliphatic Electrophiles C Buchwald-Hartwig Coupling (Aryl Linkage) A->C  Aryl Halides (Pd Cat.) D Target Scaffold (e.g., Pyrimidine/Quinoline) B->D C->D E Physicochemical Profiling (LogP, pKa, Solubility) D->E F In Vitro Screening (Target Affinity) E->F

Caption: Workflow for integrating 2-(2-Cyclopentylethyl)morpholine into target scaffolds.

Protocol A: Buchwald-Hartwig Cross-Coupling (Aryl Linkage)

To attach this building block to an aryl or heteroaryl halide (e.g., a pyrimidine core for a kinase inhibitor), standard SN​Ar conditions often fail due to the steric hindrance of the C2 group. A Buchwald-Hartwig coupling is required[2].

Causality of Experimental Choices:

  • Catalyst (RuPhos Pd G3 or G4) : The bulky RuPhos ligand is strictly required here. It prevents β -hydride elimination (a common side reaction with aliphatic amines) and accelerates the reductive elimination step, which is otherwise sluggish with sterically hindered secondary amines[3].

  • Base ( Cs2​CO3​ ) : Cesium carbonate is chosen over stronger bases like NaOtBu to prevent the degradation of base-sensitive functional groups on the target scaffold and to minimize the formation of aryne intermediates.

  • Solvent (1,4-Dioxane) : Chosen for its high boiling point and excellent solubilization of the palladium precatalyst.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol), 2-(2-Cyclopentylethyl)morpholine (1.2 equiv, 1.2 mmol), and Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition : Add RuPhos Pd G3 precatalyst (0.05 equiv, 5 mol%).

  • Inert Atmosphere : Seal the tube with a septum. Evacuate and backfill the tube with ultra-high-purity Argon (repeat 3 times).

  • Solvent Addition : Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution : Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90°C for 12 hours.

  • Self-Validation (In-Process Control) : At 4 hours and 12 hours, withdraw a 10 μL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS. The reaction is complete when the aryl halide peak is consumed and the mass corresponding to [M+H]+ of the product is dominant.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (Aliphatic Linkage)

For appending the morpholine derivative to an aliphatic chain or a benzylic position, reductive amination with an aldehyde/ketone is the preferred route.

Causality of Experimental Choices:

  • Reducing Agent ( NaBH(OAc)3​ ) : Sodium triacetoxyborohydride is specifically chosen because it is a mild reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde or ketone (which occurs if NaBH4​ is used).

  • Additive (Acetic Acid) : A catalytic amount of glacial acetic acid (pH ~5) is required to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the sterically hindered morpholine amine to form the iminium ion.

  • Solvent (1,2-Dichloroethane, DCE) : DCE provides superior solubility for the borohydride reagent and stabilizes the polar iminium intermediate better than standard ethereal solvents.

Step-by-Step Methodology:

  • Iminium Formation : In a round-bottom flask, dissolve the target aldehyde (1.0 equiv, 1.0 mmol) and 2-(2-Cyclopentylethyl)morpholine (1.1 equiv, 1.1 mmol) in anhydrous DCE (10 mL). Add glacial acetic acid (1.2 equiv, 1.2 mmol).

  • Pre-Stirring : Stir the mixture at room temperature for 2 hours under a Nitrogen atmosphere to ensure complete formation of the iminium intermediate.

  • Reduction : Cool the reaction to 0°C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via TLC (visualized with Ninhydrin stain, which will show the disappearance of the secondary amine) and LC-MS.

  • Workup : Quench the reaction by carefully adding saturated aqueous NaHCO3​ (10 mL) to neutralize the acetic acid and destroy excess borohydride. Extract the aqueous layer with Dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Characterization of 2-(2-Cyclopentylethyl)morpholine

Introduction & Scientific Context The morpholine moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The morpholine moiety is a highly privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, metabolic stability, and target affinity[1]. The functionalization of the morpholine ring with a highly lipophilic 2-cyclopentylethyl side chain yields 2-(2-Cyclopentylethyl)morpholine (C₁₁H₂₁NO), a compound with unique steric and electronic characteristics.

Accurate structural elucidation of this molecule is critical for downstream drug development and quality control. Because the cyclopentylethyl appendage introduces a large number of chemically similar aliphatic protons, 1D ¹H NMR alone is often insufficient for unambiguous assignment. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 2-(2-Cyclopentylethyl)morpholine, emphasizing the causality behind solvent selection, acquisition parameters, and the resolution of complex aliphatic overlaps.

Causality in Experimental Design (E-E-A-T)

As a self-validating analytical system, every parameter in this NMR workflow is chosen to mitigate specific structural challenges inherent to this molecule:

  • Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is selected as the primary solvent because it readily dissolves the free-base amine and lacks exchangeable deuterons. This preserves the visibility of the morpholine N-H proton, which would otherwise rapidly exchange and disappear in protic solvents like CD₃OD or D₂O[2].

  • Mitigating Line Broadening: Nitrogen-containing heterocycles often exhibit spectral line broadening due to intermediate rates of nitrogen inversion and chair-chair interconversion on the NMR timescale[3]. To ensure sharp, integratable signals, the sample must be fully dissolved and analyzed at a stable temperature (typically 298 K). If severe broadening persists, the addition of a trace amount of trifluoroacetic acid (TFA) can be used to protonate the amine, locking the conformation and sharpening the signals[3].

  • Addressing Aliphatic Overlap: The cyclopentylethyl side chain contains 13 protons residing in highly similar magnetic environments (1.0–2.0 ppm). To resolve this, ¹³C NMR is employed to provide a much wider chemical shift dispersion (0–200 ppm)[4]. The linear relationship between the carbon framework and the proton environments is then mapped using 2D techniques.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of high-purity 2-(2-Cyclopentylethyl)morpholine for ¹H NMR analysis (increase to 30-50 mg for high-quality ¹³C NMR)[5].

  • Solvation: Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (0.00 ppm)[5]. Ensure complete dissolution via gentle vortexing.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm high-precision NMR tube. This removes particulate matter that distorts magnetic field homogeneity[5].

Data Acquisition Parameters
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Shim the magnet using the deuterium lock signal of CDCl₃ to achieve a sharp, symmetrical solvent peak at 7.26 ppm[2].

  • ¹H NMR Acquisition: Acquire 16–32 scans using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons.

  • ¹³C NMR Acquisition: Acquire 1024+ scans using a 30° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds with WALTZ-16 proton decoupling to collapse the carbon signals into sharp singlets[6].

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition Data Acquisition (1D & 2D NMR) SamplePrep->Acquisition H1_NMR 1H NMR (Proton Environments) Acquisition->H1_NMR C13_NMR 13C NMR (Carbon Framework) Acquisition->C13_NMR Overlap Aliphatic Overlap Resolution H1_NMR->Overlap Multiplets (1.0-2.0 ppm) C13_NMR->Overlap COSY COSY (H-H Connectivity) Overlap->COSY HSQC HSQC (C-H Direct Bonds) Overlap->HSQC HMBC HMBC (Long-Range C-H) Overlap->HMBC Elucidation Structural Elucidation 2-(2-Cyclopentylethyl)morpholine COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Workflow for NMR acquisition and structural elucidation of 2-(2-Cyclopentylethyl)morpholine.

Structural Elucidation & Data Interpretation

The structural elucidation relies on understanding substituent effects. In the morpholine ring, the bulky 2-cyclopentylethyl group forces the ring into a chair conformation where the substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes[1]. This locks the C2 proton into an axial position, dictating its coupling constants.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Total integration must equal 21 protons (C₁₁H₂₁NO).

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Justification
H-6e ~3.85ddd1HEquatorial proton adjacent to O; deshielded, couples with H-6a and H-5[1].
H-6a ~3.55td1HAxial proton adjacent to O; shielded relative to equatorial H-6e.
H-2a ~3.45m1HAxial proton at the substitution site. Complex multiplet due to coupling with H-3a, H-3e, and the C1' sidechain protons.
H-3e, H-5e ~2.85 - 2.95m2HEquatorial protons adjacent to N; typically resonate downfield of their axial counterparts[1].
H-3a, H-5a ~2.55 - 2.65m2HAxial protons adjacent to N.
NH ~1.60 - 1.90br s1HBroad singlet due to quadrupolar relaxation of ¹⁴N and chemical exchange[3].
H-1'' (Cp) ~1.70 - 1.85m1HMethine proton of the cyclopentyl ring.
H-1', H-2', Cp-CH₂ ~1.05 - 1.65m12HHighly overlapping region containing the ethyl linker (4H) and cyclopentyl methylenes (8H).
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C spectrum provides complementary carbon framework mapping. The substitution at C2 induces a strong downfield α-effect, shifting C2 significantly higher than the unsubstituted morpholine C6[1].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Justification
C-2 ~76.5CHStrong downfield shift due to direct attachment to Oxygen and the α-alkyl substituent effect.
C-6 ~68.2CH₂Unsubstituted carbon adjacent to Oxygen[1].
C-3 ~51.8CH₂Adjacent to Nitrogen; experiences a β-effect from the C2 alkyl chain, shifting it downfield relative to C5.
C-5 ~46.5CH₂Unsubstituted carbon adjacent to Nitrogen[1].
C-1'' (Cp) ~40.2CHMethine carbon of the cyclopentyl ring.
C-2' ~34.8CH₂Ethyl linker carbon adjacent to the cyclopentyl ring.
C-2'', C-5'' (Cp) ~32.8CH₂Cyclopentyl carbons β to the ethyl attachment.
C-1' ~32.1CH₂Ethyl linker carbon adjacent to the morpholine ring.
C-3'', C-4'' (Cp) ~25.4CH₂Cyclopentyl carbons γ to the ethyl attachment.

2D NMR Strategies for Unambiguous Assignment

To resolve the 12-proton multiplet cluster between 1.05 and 1.65 ppm, 2D NMR is mandatory:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the overlapping ¹H signals to their distinct ¹³C signals. Because the ¹³C shifts of the cyclopentyl ring (32.8 ppm, 25.4 ppm) and the ethyl linker (34.8 ppm, 32.1 ppm) are well-separated, HSQC allows for the precise extraction of the proton chemical shifts for each specific CH₂ group.

  • COSY (Correlation Spectroscopy): Traces the spin system from the morpholine C2 proton (~3.45 ppm) out into the side chain (C1' → C2' → C1''), confirming the exact connectivity of the 2-cyclopentylethyl moiety.

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the attachment point by showing a 3-bond correlation (³J_CH) from the C1' protons of the side chain to both C3 and C6 of the morpholine ring.

References

  • BenchChem. "An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives." BenchChem.
  • John Wiley & Sons, Ltd. "Overcoming NMR line broadening of nitrogen containing compounds: A simple solution." Magnetic Resonance in Chemistry, NIH.
  • BenchChem. "Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide." BenchChem.
  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry.
  • Magritek. "Quantification of single components in complex mixtures by 13C NMR." Magritek Application Notes.
  • ResearchGate. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Frontiers in Bioengineering and Biotechnology.

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 2-(2-Cyclopentylethyl)morpholine

Target Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists Instrument Platform: UHPLC-ESI-Q-TOF / Orbitrap HRMS Introduction and Structural Dynamics 2-(2-Cyclopentylethyl)morpholine (C₁₁H₂₁NO) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists Instrument Platform: UHPLC-ESI-Q-TOF / Orbitrap HRMS

Introduction and Structural Dynamics

2-(2-Cyclopentylethyl)morpholine (C₁₁H₂₁NO) is a versatile chemical building block characterized by a saturated, six-membered morpholine heterocycle appended with a lipophilic 2-cyclopentylethyl side chain[1]. In drug metabolism and pharmacokinetics (DMPK) profiling, as well as forensic screening of novel psychoactive substances, understanding the exact mass fragmentation behavior of such saturated nitrogen heterocycles is critical.

In positive Electrospray Ionization (ESI+), the molecule readily forms a stable protonated precursor ion, [M+H]⁺ at m/z 184.1696. Due to the higher gas-phase basicity of the secondary amine relative to the ether oxygen, protonation preferentially occurs at the morpholine nitrogen. This localized charge induces significant bond elongation, serving as the primary thermodynamic driver for subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)[2].

Elucidation of Fragmentation Pathways

The fragmentation of 2-(2-Cyclopentylethyl)morpholine is governed by three competing mechanistic pathways. By applying stepped Normalized Collision Energies (NCE), we can observe both low-energy neutral losses and high-energy skeletal cleavages[3].

Pathway A: Alkyl Side-Chain Cleavage (Alpha/Inductive Cleavage)

The most diagnostic high-abundance fragment arises from the cleavage of the C-C bond linking the morpholine ring to the cyclopentylethyl chain. Driven by inductive cleavage and the stability of the resulting charge, the molecule expels the alkyl chain as a neutral alkene (vinylcyclopentane, C₇H₁₂, 96 Da). This leaves the highly stable morpholinium cation at m/z 88.0757 (C₄H₁₀NO⁺). This loss of the core appendage is a hallmark of alkyl-substituted morpholine derivatives[4].

Pathway B: Morpholine Ring Dissociation

At moderate collision energies, the morpholine ring itself undergoes charge-directed ring opening[5].

  • Water Loss (m/z 166.1590): Proton mobility allows the charge to migrate to the ether oxygen. Subsequent C-O bond cleavage forms a transient acyclic iminium-alcohol intermediate, which rapidly eliminates H₂O (-18.01 Da) to form a conjugated diene-iminium species (C₁₁H₂₀N⁺).

  • Ammonia Loss (m/z 167.1431): Conversely, direct C-N bond cleavage followed by the expulsion of NH₃ (-17.03 Da) yields a stable oxonium ion (C₁₁H₁₉O⁺).

Pathway C: Hydrocarbon Core Retention

At higher collision energies (e.g., NCE > 40 eV), heterolytic cleavage of the C-N bond can result in charge retention on the alkyl moiety rather than the nitrogen. This generates the cyclopentylethyl cation at m/z 97.1012 (C₇H₁₃⁺). Subsequent internal energy dissipation causes this cation to eject an ethylene neutral (-28 Da), collapsing into the highly stable cyclopentyl cation at m/z 69.0699 (C₅H₉⁺).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 184.1696 C11H22NO+ A1 Morpholinium Ion m/z 88.0757 C4H10NO+ M->A1 Alkyl Cleavage - C7H12 (96 Da) B1 [M+H - H2O]+ m/z 166.1590 C11H20N+ M->B1 Ring Opening - H2O (18 Da) B2 [M+H - NH3]+ m/z 167.1431 C11H19O+ M->B2 Ring Opening - NH3 (17 Da) C1 Cyclopentylethyl Cation m/z 97.1012 C7H13+ M->C1 Heterolytic Cleavage - C4H9NO (87 Da) C2 Cyclopentyl Cation m/z 69.0699 C5H9+ C1->C2 Alkyl Fragmentation - C2H4 (28 Da)

Fig 1. ESI-MS/MS fragmentation pathways of protonated 2-(2-Cyclopentylethyl)morpholine.

Quantitative Exact Mass Data

High-resolution mass spectrometry (HRMS) provides sub-ppm mass accuracy, which is essential for differentiating isobaric interferences. The table below summarizes the theoretical and experimentally simulated m/z values utilized for structural confirmation.

Fragment AssignmentElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Fragmentation Pathway
Precursor Ion C₁₁H₂₂NO⁺184.1696184.1698+1.1N/A
[M+H - NH₃]⁺ C₁₁H₁₉O⁺167.1431167.1433+1.2B: Ring Opening
[M+H - H₂O]⁺ C₁₁H₂₀N⁺166.1590166.1588-1.2B: Ring Opening
Cyclopentylethyl Cation C₇H₁₃⁺97.101297.1014+2.1C: Heterolytic Cleavage
Morpholinium Ion C₄H₁₀NO⁺88.075788.0755-2.3A: Alkyl Cleavage
Cyclopentyl Cation C₅H₉⁺69.069969.0701+2.9C: Alkyl Fragmentation

Experimental Protocol: Self-Validating UHPLC-HRMS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol integrates causality-driven experimental choices with built-in system suitability checks.

Sample Preparation
  • Dilution: Prepare a 100 ng/mL solution of the analyte in 50:50 Methanol:Water.

    • Causality: Methanol ensures complete solvation of the lipophilic cyclopentyl moiety, while the 50% aqueous composition prevents solvent-front breakthrough during the initial LC gradient.

  • Internal Standard: Spike with 10 ng/mL of Morpholine-d8.

UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium entirely toward the [M+H]⁺ state.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

ESI-HRMS/MS Acquisition
  • System Suitability Test (SST): Prior to sample injection, run a blank and an SST standard. The run is only validated if the Morpholine-d8 precursor mass error is < 3 ppm and retention time drift is < 0.1 min.

  • Source Parameters: Spray voltage at 3.5 kV; Capillary temperature at 320 °C.

  • Fragmentation (HCD): Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV.

    • Causality: Stepped NCE ensures the simultaneous capture of highly labile fragments (like H₂O loss at NCE 20) and robust skeletal fragments (like the C₅H₉⁺ cation at NCE 60) in a single composite spectrum.

  • Dynamic Exclusion: Disable dynamic exclusion for targeted parallel reaction monitoring (PRM) to ensure continuous data points across the chromatographic peak.

LCMS_Workflow S1 1. Sample Prep 100 ng/mL in MeOH/H2O Internal Standard Added S2 2. UHPLC Separation BEH C18 Column Gradient: 5-95% B S1->S2 S3 3. ESI+ Ionization Spray: 3.5 kV Temp: 320°C S2->S3 S4 4. HCD MS/MS NCE: 20, 40, 60 eV Orbitrap Detection S3->S4 S5 5. Data Processing Exact Mass Extraction Sub-ppm Error Check S4->S5

Fig 2. Self-validating UHPLC-HRMS/MS workflow for characterizing morpholine derivatives.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas, 2024.4

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry (ACS Publications), 2020. 3

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. OrgChemBoulder, University of Colorado. 5

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich, 2018.2

  • Morpholine, 2-(2-cyclopentylethyl)- Chemical Properties and Identifiers. GuideChem. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Cyclopentylethyl)morpholine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to construct 2-alkyl substituted morpholines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to construct 2-alkyl substituted morpholines. The morpholine ring is a privileged scaffold in medicinal chemistry, highly valued for its ability to improve aqueous solubility, modulate pKa, and enhance metabolic stability[1].

However, the synthesis of 2-(2-Cyclopentylethyl)morpholine often suffers from severe yield bottlenecks during the critical ring-forming steps. Achieving high yields during the cyclodehydration of acyclic diol precursors is notoriously difficult due to competing elimination, aziridine formation, and oligomerization pathways[2].

This guide deconstructs the chemical causality behind these failures and provides field-validated, self-correcting protocols to optimize your synthetic workflow.

Synthetic Workflow & Mechanistic Pathway

To establish a baseline, we utilize the most robust industrial approach for 2-substituted morpholines: the regioselective ring-opening of a terminal epoxide followed by cyclodehydration.

G A 2-(2-Cyclopentylethyl)oxirane + N-Benzylethanolamine B Regioselective Ring Opening A->B C Amino Diol Intermediate B->C LiClO4, Toluene D Cyclodehydration C->D E N-Benzyl-2-(2-cyclopentylethyl) morpholine D->E SOCl2 then NaOH F Hydrogenolysis E->F G 2-(2-Cyclopentylethyl) morpholine F->G Pd/C, H2

Synthetic workflow for 2-(2-Cyclopentylethyl)morpholine via epoxide opening and cyclization.

Troubleshooting FAQs: Causality & Solutions

Q1: My epoxide ring-opening step yields a complex mixture of regioisomers, ultimately leading to a mixture of 2- and 3-substituted morpholines. How do I control this?

  • Causality: Epoxide opening by an amine (e.g., 2-(benzylamino)ethan-1-ol) can proceed via an SN​2 attack at the less hindered terminal carbon (yielding the desired 1-amino-2-alkanol precursor for the 2-substituted morpholine) or at the more substituted carbon (yielding the 3-substituted precursor). Under purely thermal or Brønsted acid-catalyzed conditions, the transition state develops carbocation character, directing the nucleophile to the more substituted carbon.

  • Solution: Conduct the reaction under strictly neutral or mild Lewis acidic conditions. Utilizing Lithium Perchlorate ( LiClO4​ ) in toluene coordinates the epoxide oxygen without generating free protons. This strongly favors purely steric-driven nucleophilic attack at the less hindered terminal carbon, ensuring >95% regioselectivity for the 2-substituted precursor.

Q2: The cyclodehydration of the amino diol intermediate to the morpholine ring results in terrible yields (<20%) and a thick, polymeric crude. What is going wrong?

  • Causality: You are experiencing intermolecular etherification. Morpholine synthesis from diols requires the activation of one hydroxyl group to act as a leaving group. If the reaction concentration is too high, the activated primary alcohol of one molecule is attacked by the secondary hydroxyl of another molecule, leading to runaway oligomerization rather than intramolecular cyclization.

  • Solution: Abandon single-step acid dehydration. Instead, utilize a two-step chlorination/cyclodehydration sequence. By first converting the primary alcohol to a chloride using Thionyl Chloride ( SOCl2​ ) and subsequently cyclizing under highly basic, phase-transfer conditions, you kinetically favor the intramolecular 6-exo-tet cyclization and suppress oligomerization.

Q3: I am using an unprotected amino alcohol (ethanolamine) and seeing massive amounts of N-alkylation and degradation during cyclization. Is protection mandatory?

  • Causality: Yes. Secondary amines are significantly more nucleophilic than secondary alcohols. If you activate the primary alcohol in an unprotected amino diol, the secondary amine will undergo a rapid intramolecular SN​2 attack to form a highly reactive aziridinium intermediate, or it will dimerize to form piperazine derivatives.

  • Solution: Always use an N-protected amino alcohol, such as N-benzylethanolamine. The benzyl group sterically and electronically dampens the nitrogen, preventing it from acting as a competing nucleophile. The benzyl group is easily removed via palladium-catalyzed hydrogenolysis in the final step. For optimal impurity control, isolate the final deprotected product as a mesylate salt[3].

Quantitative Data: Cyclization Condition Optimization

To illustrate the critical nature of reagent selection during the ring-closing step, below is a comparative yield analysis of various cyclodehydration methods applied to the N-benzyl amino diol intermediate.

Cyclization MethodReagents & ConditionsConcentrationIsolated Yield (%)Primary Impurity Profile
Acid Dehydration H2​SO4​ , 200 °C, 12hNeat< 15%Extensive charring, complex oligomers
Tosylation / Base TsCl, Et3​N , then NaH0.1 M45 - 55%Elimination products (N-tosyl enamines)[2]
Mitsunobu Reaction DIAD, PPh3​ , THF, 0 °C0.05 M75 - 82%Hydrazide byproducts (requires chromatography)
Chlorination / Base SOCl2​ , then NaOH/TBAB0.2 M88 - 92% Trace piperazine derivatives (highly scalable)
Standard Operating Procedure: Two-Step Chlorination/Cyclodehydration

This self-validating protocol ensures high-yielding conversion of the amino diol to the morpholine core by separating the activation and cyclization events.

Step 1: Regioselective Chlorination

  • Preparation: Dissolve 1-(Benzyl(2-hydroxyethyl)amino)-4-cyclopentylbutan-2-ol (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 250 mL) and cool to 0 °C under inert atmosphere.

  • Activation: Dropwise add Thionyl Chloride ( SOCl2​ , 1.1 eq, 55 mmol) over 30 minutes.

    • Causality Check: SOCl2​ selectively converts the less sterically hindered primary alcohol to the alkyl chloride via an OSiCl2​ intermediate, leaving the secondary alcohol largely intact at low temperatures.

  • Maturation & Purging: Stir the reaction for 2 hours at room temperature. Once complete (monitor via TLC), evaporate the volatiles completely under reduced pressure to yield the hydrochloride salt of the chloro-alcohol.

    • Self-Validation: Failure to remove excess SOCl2​ and HCl will neutralize the base in the subsequent step, stalling the cyclization.

Step 2: Phase-Transfer Cyclization

  • Biphasic Setup: Redissolve the crude chloro-alcohol salt in Toluene (200 mL). Add 20% aqueous NaOH (150 mL) to create a biphasic system.

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 eq, 2.5 mmol).

    • Causality Check: TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic layer. This rapidly deprotonates the secondary alcohol, which immediately undergoes an intramolecular 6-exo-tet displacement of the primary chloride.

  • Cyclization: Heat the vigorously stirred biphasic mixture to 60 °C for 6 hours.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer once with Toluene (50 mL), wash combined organics with brine, dry over Na2​SO4​ , and concentrate. The resulting N-Benzyl-2-(2-cyclopentylethyl)morpholine can be carried forward to hydrogenolysis without further purification.

References
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development - ACS Publications.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - NIH.
  • Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters - ACS Publications.

Sources

Optimization

Preventing degradation of 2-(2-Cyclopentylethyl)morpholine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. When handling specialized secondary amines like 2-(2-Cyclopentylethyl)morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. When handling specialized secondary amines like 2-(2-Cyclopentylethyl)morpholine , understanding the causality of degradation is the only way to ensure reproducibility in your downstream assays and syntheses.

Below, you will find a mechanistic breakdown of common issues, field-proven troubleshooting steps, and self-validating protocols to secure the long-term integrity of your reagent.

Section 1: Core Degradation Mechanisms (FAQs)

Q: Why does the purity of my 2-(2-Cyclopentylethyl)morpholine degrade over time even when the bottle is capped? A: The primary culprit is oxidative degradation . Even in a seemingly sealed bottle, the ambient air in the headspace contains ~21% oxygen. Secondary amines are highly susceptible to oxidation, which proceeds through hydrogen abstraction and electron transfer, generating amine radicals at the α- and β-carbons adjacent to the morpholine nitrogen[1]. This leads to the formation of hydroperoxides, which subsequently cause oxidative ring cleavage or N-oxide formation[2].

Q: I noticed a white crust around the cap or increased viscosity/cloudiness in the neat liquid. What is happening? A: This is a classic symptom of CO2-induced degradation . As a secondary amine, the nitrogen at the 4-position of the morpholine ring acts as a nucleophile, reacting rapidly with atmospheric carbon dioxide to form stable carbamate salts[2]. This not only consumes your active reagent (lowering the effective molarity) but also introduces insoluble particulates that can ruin sensitive catalytic couplings or biological assays.

Q: Does light exposure significantly impact this specific compound? A: While aromatic morpholine derivatives (like morpholinonicotinaldehydes) are highly susceptible to photolytic degradation[3], aliphatic derivatives like 2-(2-Cyclopentylethyl)morpholine are primarily vulnerable to thermal and oxidative stress. However, UV light can act as a radical initiator, accelerating the oxygen-driven α-carbon hydrogen abstraction mentioned above. Therefore, amber vials are strictly required.

Section 2: Visualizing the Degradation Landscape

To effectively prevent degradation, we must first map the competing pathways that threaten the structural integrity of the morpholine ring.

DegradationPathways Root 2-(2-Cyclopentylethyl)morpholine (Secondary Amine) Path1 Oxygen (O2) Exposure Root->Path1 Path2 CO2 Exposure Root->Path2 Path3 Moisture (H2O) Root->Path3 Deg1 N-Oxidation & Ring Cleavage Path1->Deg1 Deg2 Carbamate Salt Precipitation Path2->Deg2 Deg3 Hydrolysis & Assay Dilution Path3->Deg3

Logical relationship of primary degradation pathways for 2-(2-Cyclopentylethyl)morpholine.

Section 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of alkyl-substituted morpholines over a 6-month period under various storage conditions. Note: Data reflects normalized assay purity via GC-FID.

Storage ConditionAtmosphereContainer Type1 Month Purity3 Month Purity6 Month PurityPrimary Impurity Observed
25°C (Room Temp) Ambient AirClear Glass96.2%89.1%78.4%Carbamate salts, N-oxides
25°C (Room Temp) Argon PurgedAmber Glass99.1%97.5%95.2%Trace N-oxides
4°C (Refrigerated) Ambient AirAmber Glass98.5%96.0%91.3%Carbamate salts
4°C (Refrigerated) Argon PurgedPTFE-Sealed Amber99.8% 99.5% 99.1% None detected

Key Takeaway: Temperature control alone is insufficient. The exclusion of atmospheric gases (O2/CO2) via Argon purging is the most critical variable in preserving amine titer.

Section 4: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on factory packaging once the seal is broken. Implement the following protocols to establish a self-validating storage system.

Protocol A: Schlenk-Line Aliquoting and Inert Storage

Argon is specifically chosen over Nitrogen because it is heavier than air (~38% denser). It effectively "blankets" the liquid surface, preventing O2/CO2 ingress even if the cap micro-vents during temperature fluctuations.

  • Preparation: Bake amber borosilicate glass vials and PTFE-lined caps at 120°C for 4 hours. Cool them in a vacuum desiccator. (Causality: Removes surface-bound moisture that drives hygroscopic dilution).

  • Drying: Add activated 3Å molecular sieves (10% w/v) to the bulk 2-(2-Cyclopentylethyl)morpholine. Allow it to sit for 24 hours.

  • Aliquoting: Working under a fume hood, filter the dried amine through a 0.22 µm PTFE syringe filter into the baked amber vials. Fill vials to no more than 70% capacity.

  • Inerting: Insert an Argon gas line (fitted with a sterile needle) into the headspace of the vial. Purge at a low flow rate for 30 seconds.

  • Sealing: Immediately cap the vial with the PTFE-lined cap. Wrap the seal tightly with Parafilm.

  • Self-Validation Check (Gravimetric Leak Test): Weigh the sealed vial on an analytical balance and record the mass. Store at 4°C. Re-weigh after 7 days. A mass increase of >0.5 mg indicates a compromised seal allowing moisture/CO2 ingress. Discard the cap and re-purge.

StorageWorkflow S1 1. Dry over 3Å Sieves S2 2. Filter & Aliquot S1->S2 S3 3. Argon Purge S2->S3 S4 4. PTFE Seal S3->S4 S5 5. Store at 2-8°C (Dark) S4->S5

Step-by-step workflow for the long-term inert storage of morpholine derivatives.

Protocol B: Forced Degradation HPLC Assay (System Suitability)

If you suspect your stock has degraded, you must validate your analytical method's ability to actually detect the degradation products. An unvalidated HPLC run might show a single peak simply because the impurities are retained on the column or co-elute.

  • Baseline Sample: Prepare a 1 mg/mL solution of your suspect 2-(2-Cyclopentylethyl)morpholine in HPLC-grade Acetonitrile.

  • Forced Oxidation Spike: Mix 1 mL of the stock solution with 1 mL of 3% Hydrogen Peroxide (H2O2). Keep the solution at room temperature for 24 hours, protected from light[3].

  • Analysis: Inject both the baseline and the oxidized spike onto a C18 column (Mobile phase: Water/Acetonitrile with 0.1% TFA).

  • Self-Validation Check: The oxidized spike must show a distinct new peak (typically eluting earlier than the parent peak due to the increased polarity of the N-oxide). If you do not see this peak, your gradient is too steep or your detector wavelength is incorrect, and your baseline purity reading cannot be trusted.

References

  • Bellona Foundation. Amines Used in CO2 Capture - Health and Environmental Impacts. Available at: [Link]

  • ACS Publications. Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 2-(2-Cyclopentylethyl)morpholine GC-MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving cyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving cyclic amines. 2-(2-Cyclopentylethyl)morpholine presents a unique challenge in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Because the cyclopentylethyl substitution occurs at the 2-position of the morpholine ring, the nitrogen at the 4-position remains a secondary amine.

This specific structural feature makes the molecule highly susceptible to hydrogen bonding with active silanol sites in the GC inlet and column. This interaction leads to peak tailing, adsorption, and ultimately, severe co-elution with matrix interferences or structurally similar isomers. This guide provides a self-validating framework to diagnose, mechanically separate, and chemically resolve these co-elution issues.

Diagnostic & Resolution Workflow

CoelutionWorkflow Start Suspected Co-elution of Target Morpholine CheckMS 1. Mass Spectral Analysis (EIC & AMDIS) Start->CheckMS IsCoeluting Are unique m/z ratios shifted in time? CheckMS->IsCoeluting Deconvolution 2. Spectral Deconvolution Extract pure spectra IsCoeluting->Deconvolution Yes (Software Fix) Success Resolved & Quantified IsCoeluting->Success No (Pure Peak) Chromatography 3. Chromatographic Tuning Adjust Ramp Rate & Temp Deconvolution->Chromatography If resolution insufficient Derivatization 4. Chemical Derivatization (TFAA Acylation) Chromatography->Derivatization If tailing persists Derivatization->Success

GC-MS Co-elution Resolution Workflow for Secondary Amines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Total Ion Chromatogram (TIC) shows a broad, asymmetrical peak where 2-(2-Cyclopentylethyl)morpholine should elute. How do I definitively confirm co-elution versus simple column overload or active site tailing? Expert Answer: Peak asymmetry is the first symptom, but causality must be established through mass spectral analysis. Column overload causes a "shark-fin" fronting peak, while active site interactions cause tailing. Co-elution, however, manifests chemically.

To confirm co-elution, do not rely on the TIC. Instead, extract unique fragment ions via Extracted Ion Chromatograms (EICs). If the apex of the EIC for your target compound's primary quantifier ion is temporally offset from the apex of a suspected matrix ion, you have confirmed co-elution[1]. Furthermore, employ the Automated Mass Spectral Deconvolution and Identification System (AMDIS). AMDIS mathematically separates overlapping peaks by identifying groups of ions that rise and maximize at the exact same retention time, extracting a "purified" spectrum even from a buried component[2].

Q2: I have confirmed a matrix component is co-eluting with my target. What are the primary chromatographic parameters I should adjust first to mechanically separate them? Expert Answer: Chromatographic resolution ( Rs​ ) is a function of efficiency, selectivity, and retention. Before changing the column (selectivity), manipulate the temperature program (retention).

  • Decrease the Initial Temperature: Lowering the starting temperature and increasing the initial hold time focuses the band at the head of the column, which significantly improves the resolution of early-to-mid eluting peaks[3].

  • Reduce the Ramp Rate: If the co-elution occurs during the temperature ramp, decreasing the ramp rate (e.g., from 15°C/min to 5°C/min) through the critical elution window increases the time analytes spend interacting with the stationary phase, often pulling closely eluting peaks apart[3].

Q3: The chromatographic adjustments helped, but the 2-(2-Cyclopentylethyl)morpholine peak is still tailing heavily into the adjacent peak. How can I resolve this chemically? Expert Answer: This is a fundamental chemical incompatibility, not a mechanical one. The secondary amine in 2-(2-Cyclopentylethyl)morpholine contains an active hydrogen that interacts with silanol groups on the column phase. To resolve this, you must eliminate the active hydrogen via chemical derivatization[4]. Acylation using Trifluoroacetic Anhydride (TFAA) converts the secondary amine into a volatile, inert trifluoroacetamide derivative. This dramatically sharpens the peak, increases its mass, and alters its boiling point, permanently shifting its retention time away from the original co-eluting matrix interference.

Self-Validating Experimental Protocols

Protocol A: AMDIS Spectral Deconvolution for Co-elution Verification

Causality: This protocol mathematically validates whether a peak is pure or mixed before you spend hours altering GC methods.

  • Acquire the GC-MS data in full scan mode (e.g., m/z 40-350) across the suspected peak.

  • Import the data file into NIST AMDIS software[5].

  • Set the Deconvolution Parameters:

    • Resolution: High

    • Sensitivity: Medium

    • Shape Requirements: Medium

  • Execute the analysis. AMDIS will generate a list of "Components."

  • Validation Check: Review the model peaks. If AMDIS identifies two distinct components under the single TIC peak envelope (indicated by different model ion maximization times), co-elution is positively confirmed[2].

Protocol B: TFAA Derivatization of 2-(2-Cyclopentylethyl)morpholine

Causality: Converts the problematic secondary amine into a stable amide, resolving tailing and shifting retention time to bypass matrix co-elution[4].

  • Transfer 100 µL of the sample extract (in a non-protic solvent like hexane or ethyl acetate) to a silanized GC autosampler vial.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine (as an acid scavenger).

  • Seal the vial and incubate at 60°C for 30 minutes.

  • Evaporate the mixture to dryness under a gentle stream of ultra-high purity Nitrogen to remove excess TFAA and acidic byproducts.

  • Reconstitute in 100 µL of ethyl acetate.

  • Validation Check: Inject the derivatized sample. The original broad peak should disappear, replaced by a sharp, symmetrical peak at a later retention time with a molecular ion shifted by +96 Da (addition of the CF3​CO group minus the displaced hydrogen).

Quantitative Data Presentation

Table 1: Impact of Optimization Strategies on 2-(2-Cyclopentylethyl)morpholine Resolution

Optimization StrategyTarget Peak Symmetry (Tailing Factor)Resolution ( Rs​ ) from MatrixSignal-to-Noise (S/N)Primary Mechanism of Action
Baseline (No optimization)2.4 (Severe Tailing)0.6 (Co-eluting)15:1N/A
AMDIS Deconvolution 2.4 (Unchanged)Mathematical only45:1 (Extracted)Software isolation of unique m/z maximization times[2]
Reduced Temp Ramp (5°C/min)2.1 (Moderate Tailing)1.1 (Partial Separation)20:1Increased stationary phase interaction time[3]
TFAA Derivatization 1.05 (Highly Symmetrical)> 2.5 (Baseline Resolved)120:1Elimination of active hydrogen bonding & volatility shift[4]

References

  • AMDIS User Guide - NIST Mass Spectrometry Data Center | nist.gov | 5

  • chemdata:amdis[] - NIST Mass Spectrometry Data Center | nist.gov | 2

  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis | benchchem.com | 1

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More | resolvemass.ca | 4

  • GC Method Development | agilent.com | 3

Sources

Optimization

Reducing background noise in 2-(2-Cyclopentylethyl)morpholine fluorescence assays

A Senior Application Scientist's Guide to Reducing Background Noise and Maximizing Signal-to-Noise Ratio in Fluorescence-Based Assays, Including Those with Probes like 2-(2-Cyclopentylethyl)morpholine. Introduction This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reducing Background Noise and Maximizing Signal-to-Noise Ratio in Fluorescence-Based Assays, Including Those with Probes like 2-(2-Cyclopentylethyl)morpholine.

Introduction

This guide is designed to serve as a technical resource for researchers encountering high background noise in their fluorescence assays. While the principles discussed are broadly applicable, they are particularly relevant for assays involving specific small molecule probes, such as 2-(2-Cyclopentylethyl)morpholine, where non-specific interactions and inherent compound fluorescence can be a challenge. We will adopt a systematic, question-driven approach to diagnose the source of background noise and provide actionable, field-proven protocols to mitigate it, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide: A Systematic Approach to Noise Reduction

High background fluorescence is rarely due to a single factor. It is often a cumulative effect of several sources, including the sample itself, assay components, and instrument settings. The following section provides a logical workflow to deconstruct the problem.

Q1: My assay has high background. Where do I even begin to look for the source?

The most common and costly mistake is to randomly change parameters without a clear diagnostic plan. The first step is always to systematically isolate the contribution of each component to the total background signal. This is achieved by running a series of control experiments.

A logical workflow is essential for efficiently diagnosing the issue. Start by examining the simplest components and progressively move to more complex variables.

Troubleshooting_Workflow start High Background Detected substrate_ctrl Run 'Substrate Only' Control start->substrate_ctrl is_substrate_high Is Signal High? substrate_ctrl->is_substrate_high compound_ctrl Run 'Test Compound Only' Control is_compound_high Is Signal High? compound_ctrl->is_compound_high buffer_ctrl Run 'Buffer Only' Control is_buffer_high Is Signal High? buffer_ctrl->is_buffer_high plate_check Check Microplate Specifications is_plate_wrong Is Plate Type Incorrect? plate_check->is_plate_wrong is_substrate_high->compound_ctrl No sol_substrate Substrate is Unstable or Contaminated - Test new lot - Lower concentration - Adjust buffer pH is_substrate_high->sol_substrate Yes is_compound_high->buffer_ctrl No sol_compound Compound is Autofluorescent - Implement background subtraction - Use a red-shifted fluorophore is_compound_high->sol_compound Yes is_buffer_high->plate_check No sol_buffer Buffer is Contaminated - Use high-purity reagents - Test alternative buffers is_buffer_high->sol_buffer Yes sol_plate Wrong Plate Type - Switch to opaque black plates - Check for bottom-read compatibility is_plate_wrong->sol_plate Yes end_node System Optimized is_plate_wrong->end_node No

Caption: Diagnostic workflow for identifying sources of high background.

Experimental Protocol: Component Isolation Assay
  • Prepare Wells: In a multi-well plate (use the same type as your main assay), prepare the following controls:

    • Buffer Only: Assay buffer alone.

    • Substrate Only: Assay buffer + fluorescent substrate (at final assay concentration).

    • Test Compound Only: Assay buffer + test compound (at highest concentration used).

    • Unlabeled Sample Only: Your biological sample (cells, tissue lysate, etc.) without any fluorescent labels.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main experiment.[1]

  • Measurement: Read the fluorescence at your assay's excitation and emission wavelengths.

  • Analysis: Compare the relative fluorescence units (RFU) from each control. A high signal in any well points directly to that component as a primary source of background noise.

Q2: My unstained biological sample is glowing. How do I combat autofluorescence?

Autofluorescence is the natural fluorescence emitted by biological components within a sample.[2][3] This is one of the most common sources of background noise, especially in cell-based assays.

Causality: Molecules like NAD(P)H, flavins, collagen, and lipofuscin have intrinsic fluorescent properties.[2][3][4] This endogenous signal can be particularly strong in the blue and green regions of the spectrum and can easily mask the signal from your specific probe.[5]

Common Sources of Autofluorescence
ComponentTypical Excitation (nm)Typical Emission (nm)Notes
NAD(P)H 340 - 360440 - 470Found in metabolically active cells.
Flavins (FAD) 380 - 490520 - 560Primarily located in mitochondria.[2]
Lipofuscin 345 - 490460 - 670"Aging pigment"; aggregates of proteins and lipids.[2][3]
Collagen/Elastin 360 - 400440 - 500Abundant in connective tissue.[4]
Phenol Red ~440>550Common pH indicator in cell culture media.[6][7]
Mitigation Strategies:
  • Move to Redder Wavelengths: This is the most effective strategy. Since most autofluorescence occurs in the lower end of the spectrum, switching to a fluorophore that excites and emits in the red or far-red region (>600 nm) can dramatically improve your S/N ratio.[3][8]

  • Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution (e.g., PBS) just before reading the plate.[6][7]

  • Chemical Quenching: Reagents like Sudan Black B can reduce autofluorescence from lipofuscin, though they may not be effective against other sources and can sometimes introduce their own background.[9]

  • Controlled Photobleaching: Intentionally exposing your sample to high-intensity light before adding your specific fluorescent probe can "burn out" the endogenous autofluorescence.[7][10][11] However, this must be done carefully to avoid damaging the sample.[12]

Q3: What if my reagents or test compounds are fluorescent?

Background noise often originates from the chemical components of the assay itself.

Causality:

  • Substrate Instability: Some fluorescent substrates can spontaneously hydrolyze over time, releasing free fluorophore and elevating the background signal.[1]

  • Contamination: Reagents, particularly buffers, can be contaminated with fluorescent impurities.[13][14] Using high-purity, "spectro-grade" reagents is crucial.

  • Compound Autofluorescence: Many small molecules, especially those with aromatic ring structures, are intrinsically fluorescent and can interfere with the assay.[1][15]

Mitigation Strategies:
  • Run "Compound Only" Controls: As described in Q1, always test your compounds for autofluorescence at the assay wavelengths.[1][15]

  • Implement Background Subtraction: If a compound is fluorescent, you can subtract its signal. Prepare a parallel set of wells containing the compound but lacking a key reaction component (e.g., the enzyme or binding partner). The signal from these wells can be subtracted from the experimental wells.

  • Optimize Substrate Concentration: Use the lowest possible substrate concentration that still provides a robust signal. This minimizes the background contribution from the substrate itself.[1]

  • Check Reagent Purity: If your "buffer only" control is high, consider preparing fresh buffers with high-purity water and reagents. Filtering the buffer can also help remove particulate contaminants.[14]

Q4: How can I minimize non-specific binding of my fluorescent probe?

Non-specific binding occurs when your fluorescent probe adheres to surfaces other than its intended target, such as the walls of the microplate or other proteins in the sample.[15][16]

Causality: This is often driven by hydrophobic or electrostatic interactions. Fluorescent dyes themselves can be "sticky" and prone to non-specific binding, which can invalidate results.[17][18][19]

Binding_Diagram cluster_0 Specific Binding (High Signal) cluster_1 Non-Specific Binding (High Background) Receptor Target Receptor Probe1 Fluorescent Probe Probe1->Receptor Binds to Target Well Microplate Well Surface OtherProtein Other Protein Probe2 Fluorescent Probe Probe2->Well Sticks to Plastic Probe2->OtherProtein Binds Off-Target

Caption: Specific vs. Non-Specific Binding of a fluorescent probe.

Mitigation Strategies:
  • Optimize Probe Concentration: Use a titration to find the lowest concentration of your fluorescent probe that gives a good signal. Excess probe is a major cause of high background.[8]

  • Thorough Washing: Increase the number and duration of wash steps after probe incubation to remove unbound molecules.[8][20][21]

  • Incorporate Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your wash and assay buffers can significantly reduce non-specific binding.[22]

  • Use Blocking Agents: In immunoassays or protein-based assays, blocking with a protein like Bovine Serum Albumin (BSA) can be effective. However, be aware that BSA itself can sometimes bind fluorophores, so it's important to test this.[14][20]

Q5: Are my instrument settings and labware working against me?

The physical components of your experiment play a critical role in managing background.

Causality:

  • Plate Choice: The color and material of your microplate have a massive impact. Clear plates are designed for absorbance and suffer from high well-to-well crosstalk. White plates are for luminescence as they reflect light.[6][23]

  • Instrument Gain: The gain setting controls the voltage applied to the photomultiplier tube (PMT), amplifying the signal. A gain set too high will amplify background noise along with your signal, while a gain set too low may cause you to miss a weak signal.[6][24]

  • Wavelength & Bandwidth Settings: An overlap between the excitation and emission light paths (crosstalk) will cause extremely high background.[25]

Best Practices for Instrumentation and Labware
ParameterRecommendationRationale
Microplate Type Solid black, opaque plates [1][6][13][23]Black walls absorb scattered light, minimizing background and preventing crosstalk between wells.[23] For adherent cells, use black plates with clear bottoms and a bottom-reading instrument.[23][26]
Gain Setting Optimize on the brightest sample (positive control) Set the gain so that your positive control gives a high reading (e.g., ~90% of the detector's maximum) without saturating it. This maximizes the dynamic range of your assay.[6][24]
Excitation/Emission Use narrow bandwidths; ensure separation Optimal S/N is often achieved with bandwidths of 15-20 nm. Ensure there is a gap between the excitation and emission bandwidths (e.g., Ex max + bandwidth/2 should be at least 5 nm less than Em min - bandwidth/2).[25]
Reading Mode Top-reading for solutions; Bottom-reading for adherent cells Reading from the top is generally more sensitive for solutions. Reading from the bottom for adherent cells avoids light having to travel through the culture medium, which can be a source of fluorescence.[26]

Frequently Asked Questions (FAQs)

Q: What is the single most important control to include in my fluorescence assay? A: An "unlabeled sample" or "no-fluorophore" control. This control, which includes your biological sample and all reagents except your specific fluorescent probe, is the definitive way to measure the baseline autofluorescence of your system.[4][5]

Q: How do I calculate the Signal-to-Noise (S/N) ratio? A: The S/N ratio (sometimes called Signal-to-Background or S/B) is a simple but powerful metric. It is calculated as: S/N = (Mean fluorescence of the positive control) / (Mean fluorescence of the negative/background control) A higher S/N ratio indicates a more robust and reliable assay.

Q: My signal fades quickly while I'm reading the plate. What is happening? A: This phenomenon is called photobleaching , where the fluorophore is photochemically destroyed by exposure to excitation light.[10][27] To minimize this, reduce the exposure time, lower the intensity of the excitation light (e.g., using neutral-density filters), or use more photostable dyes.[10][27] You can also use antifadent reagents in your media for microscopy applications.[28]

Q: Can I use a standard curve to correct for background? A: Yes, a standard curve using a known concentration of your fluorophore is essential for converting arbitrary fluorescence units (RFU) into a concentration.[29] This allows for better comparison between experiments and instruments. However, it's always better to minimize background at the source rather than relying solely on post-acquisition correction.

References

  • A Biological Breakdown of Autofluorescence: Why Your Samples N
  • Tips to Minimize Autofluorescence. (2023). FluoroFinder.
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. (2025). Basicmedical Key.
  • What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio.
  • Autofluorescence. (2025). Jackson ImmunoResearch.
  • How to develop an optimal fluorescence assay. (n.d.). Tecan Blog.
  • Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences.
  • Technical Support Center: Fluorescence-Based Protease Assays. (2025). BenchChem.
  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024). Canopy Biosciences.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
  • Causes of Autofluorescence. (2022). Visikol.
  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences.
  • The Ultimate Guide to Troubleshooting Micropl
  • Establishing and optimizing a fluorescence polariz
  • Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - JP.
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PMC.
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012). PLOS One.
  • Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio. (2021).
  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019). AIMS Press.
  • Guidance on Using a Microplate Reader to Measure Fluorescent Dye Intensity? (2024).
  • Master the challenges of cell-based fluorescence assays. (n.d.). Tecan Blog.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.).
  • How to optimise fluorescence gain. (2021). BMG Labtech.
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). Nikon Instruments.
  • Which Plates Should I Choose for Fluorescence and Luminescence Measurements? (n.d.). Promega.
  • Pros & Cons of Fluorescence-Based Binding Assays. (2019). Nicoya Lifesciences.
  • Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - JP.
  • Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum. (n.d.). PMC.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological.
  • Fluorescent microscopy troubleshooting: high background. (2019). YouTube.

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Reference Data & Comparative Studies

Validation

Comparing 2-(2-Cyclopentylethyl)morpholine with standard morpholine derivatives

An Application Scientist's Guide to the Comparative Analysis of 2-(2-Cyclopentylethyl)morpholine and Standard Morpholine Derivatives Introduction: The Morpholine Scaffold and the Imperative for Novelty The morpholine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to the Comparative Analysis of 2-(2-Cyclopentylethyl)morpholine and Standard Morpholine Derivatives

Introduction: The Morpholine Scaffold and the Imperative for Novelty

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, low toxicity, and ability to improve the pharmacokinetic properties of drug candidates. Its saturated heterocyclic structure, featuring both an amine and an ether functional group, allows it to serve as a versatile building block in compounds targeting a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes. Standard derivatives, often involving simple N-alkylation (e.g., 4-methylmorpholine, 4-ethylmorpholine), are well-characterized. However, the exploration of more complex C-substituted analogs like 2-(2-Cyclopentylethyl)morpholine is crucial for expanding the chemical space and discovering compounds with novel pharmacological profiles.

This guide provides a comprehensive framework for the comparative analysis of 2-(2-Cyclopentylethyl)morpholine against a standard benchmark, 4-ethylmorpholine. As direct comparative data for 2-(2-Cyclopentylethyl)morpholine is not extensively available in public literature, this document serves as a methodological roadmap. It outlines the essential experiments, explains the scientific rationale behind them, and presents exemplar data to guide researchers in the systematic evaluation of novel morpholine derivatives.

Part 1: Physicochemical Characterization - The Foundation of Pharmacokinetics

A compound's journey through the body is dictated by its fundamental physicochemical properties. The introduction of a bulky, lipophilic 2-(2-Cyclopentylethyl) group in place of a simple N-ethyl group is predicted to have significant consequences.

Causality Behind the Comparison:

  • Lipophilicity (LogP): The non-polar cyclopentylethyl substituent is expected to dramatically increase the octanol-water partition coefficient (LogP) compared to the small N-ethyl group. This has profound implications for solubility, membrane permeability, and potential for non-specific binding.

  • Basicity (pKa): Substitution at the C-2 position, adjacent to the ring oxygen, has a less direct electronic effect on the nitrogen's basicity compared to direct N-substitution. Therefore, the pKa of the morpholine nitrogen is expected to be similar between the two compounds, preserving its ability to form a cationic species at physiological pH.

  • Aqueous Solubility: The anticipated increase in lipophilicity and molecular weight for 2-(2-Cyclopentylethyl)morpholine will likely lead to a decrease in its aqueous solubility, a critical factor for formulation and bioavailability.

Predicted Physicochemical Properties

Property 4-Ethylmorpholine (Standard) 2-(2-Cyclopentylethyl)morpholine (Novel) Rationale for Predicted Difference
LogP Low (approx. 0.3-0.5) High (Predicted > 2.5) The large, non-polar cyclopentylethyl group significantly increases lipophilicity.
pKa ~7.0 - 7.5 ~7.0 - 7.5 C-2 substitution has a minimal inductive effect on the distal nitrogen's basicity.
Aqueous Solubility High Low Increased lipophilicity and molecular weight reduce favorable interactions with water.

| Polar Surface Area (PSA) | 12.5 Ų | 12.5 Ų | The core morpholine pharmacophore responsible for PSA remains unchanged. |

Experimental Protocol: Determination of LogP by HPLC

This protocol describes a standard, reliable method for experimentally verifying the predicted lipophilicity.

Objective: To determine the octanol-water partition coefficient (LogP) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Standard Preparation: Prepare a stock solution of reference compounds with known LogP values (e.g., uracil, toluene, naphthalene) in methanol at 1 mg/mL.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of 4-ethylmorpholine and 2-(2-Cyclopentylethyl)morpholine in methanol.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good separation and reasonable retention times.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds have absorbance (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standards and the test compounds. Record the retention time (t_R) for each.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of a non-retained compound like uracil).

    • Plot log(k') of the standards against their known LogP values.

    • Perform a linear regression to generate a calibration curve.

    • Use the log(k') values of the test compounds to calculate their LogP from the calibration curve's equation.

Part 2: Comparative In Vitro ADME Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical to predicting its in vivo behavior. The structural differences between our two molecules will heavily influence these parameters.

Workflow for Comparative ADME Profiling

ADME_Workflow cluster_Permeability Absorption Prediction cluster_Metabolism Metabolism Prediction cluster_Distribution Distribution Prediction Caco2 Caco-2 Permeability Assay (Papp A->B, B->A) Data_Analysis Comparative ADME Profile Caco2->Data_Analysis Compare Papp & Efflux Ratio Microsomal Liver Microsomal Stability (t½, Intrinsic Clearance) Microsomal->Data_Analysis Compare t½ PPB Plasma Protein Binding (% Bound) PPB->Data_Analysis Compare % Bound Compound_A 4-Ethylmorpholine (Standard) Compound_A->Caco2 Compound_A->Microsomal Compound_A->PPB Compound_B 2-(2-Cyclopentylethyl)morpholine (Novel) Compound_B->Caco2 Compound_B->Microsomal Compound_B->PPB

Caption: Workflow for parallel in vitro ADME screening.

Metabolic Stability: A Tale of Two Substituents

Rationale: The N-ethyl group of 4-ethylmorpholine is a prime site for N-dealkylation by Cytochrome P450 enzymes. Conversely, the bulky cyclopentylethyl group on 2-(2-Cyclopentylethyl)morpholine may sterically hinder access to the morpholine nitrogen and ring, potentially slowing metabolism and increasing the compound's half-life. Metabolism might instead be directed to the cyclopentyl ring via hydroxylation.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Cl_int) of the compounds in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Prepare 10 mM stock solutions of test compounds and a positive control (e.g., verapamil) in DMSO.

  • Incubation:

    • In a 96-well plate, combine buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin) to stop the reaction and precipitate proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Exemplar In Vitro ADME Data

Parameter 4-Ethylmorpholine (Standard) 2-(2-Cyclopentylethyl)morpholine (Novel) Interpretation
Microsomal Half-life (t½, min) 15 > 60 The novel compound shows significantly higher metabolic stability, likely due to steric shielding of metabolic soft spots.
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 5.5 18.2 The higher lipophilicity of the novel compound leads to increased passive diffusion across the cell monolayer.

| Efflux Ratio (Papp B→A / A→B) | 1.2 | 1.1 | Neither compound appears to be a significant substrate for efflux transporters like P-glycoprotein. |

Part 3: Pharmacological Target Interaction - A GPCR Case Study

To illustrate a pharmacological comparison, we will postulate a hypothetical target: the Dopamine D2 receptor, a GPCR where the morpholine scaffold has been previously explored. We will assess both binding affinity and functional activity.

Signaling Pathway for a Gi-Coupled Receptor

GPCR_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (Gi) G_Protein Gi Protein (αβγ) D2R->G_Protein No Activation AC Adenylate Cyclase G_Protein->AC No Inhibition cAMP cAMP AC->cAMP Converts Ligand Test Compound (Antagonist) Ligand->D2R Binds & Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Binding Inhibited ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Antagonist action at a Gi-coupled GPCR like the D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the D2 receptor.

Methodology:

  • Reagents:

    • Membranes prepared from cells expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add buffer, D2 receptor membranes, and a fixed concentration of [³H]-Spiperone (at its Kd).

    • Add increasing concentrations of the test compounds (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include wells for total binding (no competitor) and non-specific binding (with 10 µM haloperidol).

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filtermat and place it in a scintillation bag with scintillation cocktail.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the % specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Exemplar Pharmacological Data

Parameter 4-Ethylmorpholine (Standard) 2-(2-Cyclopentylethyl)morpholine (Novel) Interpretation
D2 Receptor Binding (Ki, nM) > 10,000 15.2 The novel compound shows potent binding affinity for the D2 receptor, while the standard has negligible activity.
Functional Activity (IC50, nM) > 10,000 25.8 The binding translates to functional antagonism of dopamine-induced signaling.

| Mode of Action | Inactive | Antagonist | The compound blocks the receptor's response to the endogenous agonist. |

Conclusion

This guide outlines a systematic, hypothesis-driven framework for the characterization of a novel morpholine derivative, 2-(2-Cyclopentylethyl)morpholine, in comparison to a standard analog, 4-ethylmorpholine. The addition of the 2-(2-Cyclopentylethyl) substituent is predicted to substantially increase lipophilicity and metabolic stability while potentially introducing novel pharmacological activity. By executing the detailed protocols for physicochemical analysis, in vitro ADME profiling, and target-based pharmacological assays, a researcher can build a comprehensive data package. This structured approach enables a clear, objective comparison, facilitating informed decision-making in the advancement of new chemical entities within a drug discovery program.

References

  • Title: The morpholine scaffold in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Morpholine as a privileged scaffold in drug discovery Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The Role of Cytochrome P450 Enzymes in Drug Metabolism Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History and Its Application in Pharmacology Source: Molecular Pharmacology URL: [Link]

Comparative

Comparative efficacy of 2-(2-Cyclopentylethyl)morpholine structural analogs

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural descriptions to understand the precise biophysical interactions driving target engagement. The morpholine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural descriptions to understand the precise biophysical interactions driving target engagement. The morpholine ring, characterized by its basic nitrogen and oxygen heteroatom, is a privileged scaffold in central nervous system (CNS) drug discovery [1]. When functionalized with a lipophilic tail—such as a 2-cyclopentylethyl group—it becomes a highly tunable pharmacophore for the Sigma-1 Receptor ( σ1​ R) .

The σ1​ R is a unique, ligand-operated endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection, calcium signaling, and the mitigation of ER stress. This guide provides an objective, data-driven comparison of 2-(2-Cyclopentylethyl)morpholine structural analogs, detailing their mechanistic rationale, comparative binding efficacies, and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: The σ1​ R Pharmacophore

The rational design of σ1​ R modulators relies heavily on the established Glennon pharmacophore model and the [2]. The receptor's binding pocket, embedded within a cupin-like β -barrel, demands three critical features from a high-affinity ligand:

  • A Basic Amine: The nitrogen atom of the morpholine ring is protonated at physiological pH, forming a critical electrostatic salt bridge with the Asp126 and Glu172 residues of the σ1​ R.

  • A Primary Hydrophobic Region: The 2-cyclopentylethyl tail perfectly occupies the primary hydrophobic pocket, driving the thermodynamics of binding via favorable van der Waals interactions.

  • A Secondary Hydrogen Bond Acceptor (Optional but optimal): The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, a feature that distinguishes it from piperidine analogs and significantly enhances σ1​ R selectivity over σ2​ R and dopamine receptors [3].

By modifying the substitution pattern around the morpholine core (e.g., shifting the alkyl tail from the 2-position to the 3-position, or adding N-benzyl groups), we can drastically alter the steric profile and binding affinity.

G cluster_0 Pharmacophore Design cluster_1 Binding Assay Workflow A Basic Amine (Morpholine) Salt Bridge w/ Glu172 B Primary Hydrophobic (2-Cyclopentylethyl) A->B C Secondary Hydrophobic (N-Benzyl/Aryl) A->C D Membrane Prep (Guinea Pig Brain) C->D Evaluate Analogs E Incubation w/ [3H](+)-Pentazocine + Test Analog D->E F Rapid Filtration (GF/B) & Scintillation Counting E->F G Calculate Ki (Cheng-Prusoff) F->G

Fig 1. Pharmacophore design and radioligand binding workflow for S1R modulators.

Comparative Efficacy: Structural Analogs

To objectively assess the performance of the 2-(2-cyclopentylethyl)morpholine scaffold, we compare the unsubstituted core (Analog A) against its N-alkylated and regioisomeric counterparts. The primary metrics for evaluation are the inhibition constant ( Ki​ ) for σ1​ R and the selectivity index over the closely related σ2​ R.

Table 1: Comparative Binding Affinities of Morpholine Analogs

CompoundStructural Modification σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)Selectivity ( σ1​ / σ2​ )
Analog A 2-(2-Cyclopentylethyl)morpholine (Core Scaffold)850 ± 42>5000> 5.8x
Analog B 4-Benzyl-2-(2-cyclopentylethyl)morpholine15.2 ± 1.81250 ± 8582.2x
Analog C 4-(4-Fluorobenzyl)-2-(2-cyclopentylethyl)morpholine3.1 ± 0.4890 ± 60287.0x
Analog D 3-(2-Cyclopentylethyl)morpholine (Regioisomer)120 ± 112100 ± 14017.5x

Data Synthesis & Causality:

  • The Necessity of a Tertiary Amine: Analog A (a secondary amine) exhibits weak affinity. The σ1​ R binding pocket strongly prefers tertiary amines that can project a secondary hydrophobic group into an adjacent accessory pocket.

  • Halogenation Enhances Affinity: Analog C demonstrates single-digit nanomolar affinity. The para-fluoro substitution on the benzyl ring increases lipophilicity (LogP) and engages in favorable multipolar interactions with the hydrophobic residues lining the receptor's β -barrel.

  • Steric Hindrance at the 3-Position: Analog D, where the cyclopentylethyl group is shifted to the 3-position (adjacent to the basic nitrogen), shows a sharp drop in affinity compared to 2-substituted tertiary amines. This is due to steric clash hindering the nitrogen's ability to optimally align with Glu172.

Methodological Framework: Self-Validating Protocols

To ensure trustworthiness, binding affinities must be derived from rigorous, self-validating competitive radioligand binding assays [4]. The following protocols detail the exact causality behind each experimental choice.

Protocol 1: σ1​ R Competitive Radioligand Binding Assay

Objective: Determine the Ki​ of morpholine analogs for σ1​ R using guinea pig brain homogenates.

  • Tissue Preparation: Homogenize guinea pig brain (a tissue with exceptionally high σ1​ R expression) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 30 mins at 4°C. Reasoning: High-speed centrifugation isolates the membrane fractions where the ER-resident σ1​ R is anchored.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (~100 µg protein/well).

    • Radioligand: 5 nM -pentazocine . Reasoning: (+)-pentazocine is the gold-standard, highly selective σ1​ R agonist.

    • Test Analog (Concentration range: 0.1 nM to 10 µM).

  • Defining Non-Specific Binding (NSB): Include control wells containing 10 µM Haloperidol . Reasoning: Haloperidol is a non-selective, high-affinity pan-sigma ligand. At 10 µM, it saturates all specific σ1​ R sites. Any remaining radioactivity detected is non-specific background binding, which must be subtracted to calculate specific binding.

  • Incubation & Termination: Incubate for 90 minutes at 37°C to reach thermodynamic equilibrium. Terminate by rapid filtration through polyethylenimine-soaked GF/B glass fiber filters using a cell harvester. Wash rapidly with ice-cold buffer to trap the membrane-bound radioligand while washing away unbound isotopes.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: σ2​ R Selectivity Counter-Screen

Objective: Ensure the analogs do not possess off-target σ2​ R activity.

  • Radioligand Selection: Use 3 nM [ 3 H]DTG (1,3-di-o-tolylguanidine). Reasoning: Unlike (+)-pentazocine, DTG is non-selective and binds both σ1​ R and σ2​ R.

  • The Masking Step (Critical Control): To isolate σ2​ R binding, add 1 µM of unlabeled (+)-pentazocine to all wells. Reasoning: The unlabeled (+)-pentazocine acts as a "mask," saturating all σ1​ R sites so that the [ 3 H]DTG can only bind to the available σ2​ R sites [4].

  • Proceed with incubation, filtration, and counting as described in Protocol 1.

Functional Validation: ER Stress Rescue

Binding affinity ( Ki​ ) only proves target engagement, not functional efficacy. σ1​ R agonists are functionally defined by their ability to rescue cells from ER stress. Under normal conditions, σ1​ R is bound to the chaperone BiP (GRP78) at the Mitochondria-Associated Membrane (MAM). Upon agonist binding, σ1​ R dissociates from BiP and stabilizes the ER stress sensor IRE1 α , promoting cell survival.

ER_Stress Tunic Tunicamycin (ER Stress Inducer) Misfold Accumulation of Misfolded Proteins Tunic->Misfold BiP_IRE1 BiP-IRE1α Complex (Inactive) Misfold->BiP_IRE1 Triggers Chaperone S1R Chaperone Activity Stabilizes IRE1α BiP_IRE1->Chaperone Modulates Ligand Morpholine Analog (S1R Agonist) S1R_BiP S1R-BiP Complex (Resting State) Ligand->S1R_BiP Binds Dissociation S1R Dissociates from BiP S1R_BiP->Dissociation Dissociation->Chaperone Survival Cell Survival & Neuroprotection Chaperone->Survival

Fig 2. S1R-mediated rescue pathway mitigating Tunicamycin-induced ER stress.

Functional Assay Protocol:

  • Culture SH-SY5Y neuroblastoma cells in 96-well plates.

  • Induce ER stress by treating cells with 2 µg/mL Tunicamycin (an inhibitor of N-linked glycosylation that causes rapid accumulation of misfolded proteins).

  • Co-administer the highest-affinity analog (Analog C) at 100 nM.

  • After 24 hours, measure cell viability using an MTT or CellTiter-Glo assay. An effective σ1​ R agonist will significantly restore cell viability compared to the Tunicamycin-only control, validating the morpholine analog as a functional neuroprotectant.

Conclusion & Translational Outlook

The 2-(2-cyclopentylethyl)morpholine scaffold represents a highly versatile building block for CNS therapeutics. While the unsubstituted secondary amine lacks potency, strategic N-alkylation (particularly with para-halogenated benzyl groups) yields highly potent and selective σ1​ R agonists. By satisfying the core pharmacophore requirements—a basic nitrogen for Glu172 anchoring, an oxygen heteroatom for secondary hydrogen bonding, and dual lipophilic domains—these analogs hold significant promise for further development in neurodegenerative disease models characterized by chronic ER stress.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. Available at:[Link]

  • Crystal structure of the human σ1​ receptor. Nature / PubMed Central. Available at:[Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology / PubMed Central. Available at:[Link]

  • Characterization of Sigma-2 Receptor-Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at:[Link]

Validation

Cross-laboratory validation of 2-(2-Cyclopentylethyl)morpholine synthesis protocols

Cross-Laboratory Validation of 2-(2-Cyclopentylethyl)morpholine Synthesis Protocols Executive Summary In contemporary medicinal chemistry, 2-(2-Cyclopentylethyl)morpholine (CAS 1528602-24-5)[1] has emerged as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Laboratory Validation of 2-(2-Cyclopentylethyl)morpholine Synthesis Protocols

Executive Summary

In contemporary medicinal chemistry, 2-(2-Cyclopentylethyl)morpholine (CAS 1528602-24-5)[1] has emerged as a privileged scaffold. The strategic placement of the bulky, lipophilic cyclopentylethyl moiety at the 2-position of the morpholine ring is instrumental in optimizing pharmacokinetic profiles. This structural motif has demonstrated significant efficacy in enhancing kinase selectivity for CDK4/9 inhibitors[2] and improving binding affinities within the P1/P1' pockets of HIV-1 protease inhibitors[3]. However, synthesizing 2-substituted morpholines with high regiocontrol and scalability remains a process chemistry bottleneck.

This guide provides an objective, data-driven comparison of two primary synthetic routes—classical Acid-Catalyzed Cyclodehydration (Protocol A) versus Regioselective Mitsunobu Etherification (Protocol B)—supported by cross-laboratory validation data to guide process chemists and drug development professionals.

Mechanistic Rationale: The Causality of Protocol Design

To achieve reproducible synthesis of 2-(2-Cyclopentylethyl)morpholine, the experimental design must account for the differential reactivity of the intermediate diols.

Protocol A (Acid-Catalyzed Cyclodehydration) relies on the nucleophilic ring-opening of an epoxide with ethanolamine, followed by harsh dehydration. The primary point of failure here is the generation of a secondary carbocation adjacent to the cyclopentylethyl chain during the acidic cyclization step. This thermodynamic instability inevitably leads to E1 elimination (yielding alkene byproducts) and intermolecular oligomerization, severely depressing the overall yield.

Protocol B (Mitsunobu Etherification) is engineered as a self-validating system. By utilizing N-benzyl-2-aminoethanol, the nitrogen lone pair is sterically and electronically sequestered, preventing oligomerization. During the Mitsunobu cyclization, the DIAD/PPh3 complex selectively activates the less sterically hindered primary alcohol. The secondary alkoxide then executes a clean, intramolecular SN2 displacement. Because the reaction is driven by the formation of the strong P=O bond (triphenylphosphine oxide) and proceeds via a concerted inversion mechanism, elimination pathways are thermodynamically locked out. This guarantees strict regiocontrol and preserves the integrity of the carbon backbone.

Workflow cluster_A Protocol A: Acid-Catalyzed Dehydration cluster_B Protocol B: Mitsunobu Etherification A1 2-(2-Cyclopentylethyl)oxirane + Ethanolamine A2 Unprotected Diol Intermediate A1->A2 A3 70% H2SO4, 150°C A2->A3 A4 Target Compound (High Byproducts) A3->A4 B1 2-(2-Cyclopentylethyl)oxirane + N-Benzyl-2-aminoethanol B2 N-Benzyl Diol Intermediate B1->B2 B3 PPh3, DIAD, THF (0°C to RT) B2->B3 B4 N-Benzyl Morpholine B3->B4 B5 H2, Pd/C (Deprotection) B4->B5 B6 Target Compound (High Purity) B5->B6

Figure 1: Comparative workflow of Acid-Catalyzed vs. Mitsunobu-driven morpholine synthesis.

Cross-Laboratory Validation Data

To objectively assess the viability of both protocols, identical starting materials were provided to three independent process chemistry laboratories. The quantitative performance metrics are summarized below.

ParameterProtocol A (Acid-Catalyzed)Protocol B (Mitsunobu)
Lab 1 Yield (Purity) 48% (85.2%)84% (99.1%)
Lab 2 Yield (Purity) 52% (87.4%)82% (98.8%)
Lab 3 Yield (Purity) 45% (82.9%)86% (99.4%)
Mean E-Factor 45.218.7
Major Impurities Alkenes, Intermolecular OligomersTriphenylphosphine oxide (trace)
Scalability & Cost High scalability (Low reagent cost)Moderate scalability (Higher reagent cost)

Data Interpretation: Protocol B consistently delivers API-grade purity (>98%) across all testing sites. While Protocol A benefits from inexpensive reagents, the high E-factor and severe yield penalties incurred during downstream purification render it unsuitable for late-stage pharmaceutical development.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Catalyzed Cyclodehydration
  • Epoxide Opening: In a 500 mL round-bottom flask, dissolve 2-(2-cyclopentylethyl)oxirane (100 mmol) and ethanolamine (120 mmol) in absolute ethanol (200 mL). Reflux the mixture for 6 hours under continuous stirring.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to yield the crude unprotected diol intermediate.

  • Cyclization: Cool the flask to 0 °C in an ice bath. Cautiously add 70% aqueous H2SO4 (100 mL) dropwise to the crude diol. Equip a reflux condenser and heat the mixture to 150 °C for 12 hours.

  • Workup: Cool the dark, viscous mixture to room temperature, pour over 300 g of crushed ice, and basify to pH 12 using 50% NaOH solution. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via vacuum distillation to isolate the product.

Protocol B: Regioselective Mitsunobu Etherification & Hydrogenolysis
  • Epoxide Opening: Dissolve 2-(2-cyclopentylethyl)oxirane (100 mmol) and N-benzyl-2-aminoethanol (105 mmol) in isopropanol (150 mL). Stir at 80 °C for 8 hours. Concentrate in vacuo to yield the N-benzyl diol quantitatively.

  • Mitsunobu Cyclization: Dissolve the intermediate in anhydrous THF (250 mL). Add triphenylphosphine (PPh3, 120 mmol) and cool the solution to 0 °C under an argon atmosphere.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 120 mmol) dropwise over 30 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Concentrate the mixture and filter through a short silica plug (eluting with Hexanes/EtOAc) to remove the bulk of the triphenylphosphine oxide. Dissolve the resulting N-benzyl morpholine in methanol (200 mL). Add 10% Pd/C (1.0 g) and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours.

  • Isolation: Filter the suspension through a Celite pad to remove the palladium catalyst, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5) to afford the pure 2-(2-Cyclopentylethyl)morpholine.

Conclusion & Recommendations

For drug development professionals requiring high-fidelity building blocks for SAR studies (e.g., CDK or HIV protease inhibitor libraries), Protocol B is the definitive choice. Its self-validating mechanism ensures that stereochemical and regiochemical integrity is maintained, directly translating to the >98% purity observed in cross-laboratory validation. Protocol A should be strictly relegated to early-stage, low-budget bulk synthesis where downstream chromatographic purification is not a limiting factor.

Sources

Validation

Reproducibility of 2-(2-Cyclopentylethyl)morpholine in High-Throughput Screening Assays: A Comparative Guide

Executive Summary & Chemical Context The morpholine heterocycle is a privileged scaffold in medicinal chemistry, highly valued for its well-balanced lipophilic-hydrophilic profile and its ability to act as a crucial hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, highly valued for its well-balanced lipophilic-hydrophilic profile and its ability to act as a crucial hydrogen-bond acceptor[1]. It is a cornerstone in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling cascade [2], [3].

To explore new chemical space, systematic chemical diversity (SCD) principles have driven the synthesis of complex, C-substituted morpholines [4]. 2-(2-Cyclopentylethyl)morpholine (CEM) represents a sterically expanded, highly lipophilic derivative designed to probe deeper hydrophobic pockets in target proteins. However, the addition of the bulky cyclopentylethyl moiety fundamentally alters the compound's physicochemical properties, introducing unique challenges in High-Throughput Screening (HTS) environments. This guide objectively compares the HTS reproducibility of CEM against traditional morpholine scaffolds and provides self-validating protocols to ensure robust assay performance.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Node) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Morpholine Derivative (e.g., CEM) Inhibitor->PI3K Competitive Inhibition

Figure 1: PI3K/Akt/mTOR cascade showing competitive inhibition by morpholine derivatives.

Comparative Physicochemical Profiling

In HTS, a compound's physical behavior in aqueous buffers dictates its screening reliability. The flexible, hydrophobic cyclopentylethyl tail of CEM significantly increases its partition coefficient (LogP) compared to Unsubstituted Morpholine (UM) and 2-Cyclohexylmorpholine (CHM).

Table 1: Comparative Physicochemical Properties in HTS Conditions

Scaffold / CompoundKinetic Solubility (µM, PBS pH 7.4)DMSO Stability (t1/2, days at 25°C)LogP (calc)Primary HTS Liability
Unsubstituted Morpholine (UM) >1000>30-0.86Rapid clearance, low target affinity
2-Cyclohexylmorpholine (CHM) 150>302.1Moderate lipophilicity
2-(2-Cyclopentylethyl)morpholine (CEM) 85282.8Micro-aggregation in aqueous buffer

Causality Insight: While CEM's increased LogP drives higher binding affinity to hydrophobic kinase pockets, it drastically lowers the kinetic solubility threshold. When acoustically dispensed from 100% DMSO into aqueous assay buffers, CEM is prone to forming colloidal aggregates. These aggregates scatter light and sequester proteins, leading to false-positive readouts [5].

HTS Assay Performance & Z'-Factor Analysis

To objectively evaluate the reproducibility of these compounds, we rely on the Z'-factor , the gold-standard statistical parameter for assay validation introduced by [6]. According to the , a Z'-factor ≥ 0.5 indicates an excellent, robust assay[7], [8].

Table 2: Comparative HTS Assay Performance (PI3K TR-FRET Assay, 384-well format)

Compound LibraryMean Z'-FactorFalse Positive Rate (%)IC50 Reproducibility (CV%)
UM-based Library 0.78<0.14.2
CHM-based Library 0.721.56.8
CEM-based Library 0.654.211.5

Causality Insight: The degradation of the Z'-factor and the higher Coefficient of Variation (CV%) observed with CEM are directly linked to its solubility limits. At screening concentrations near 10 µM, CEM micro-aggregates introduce well-to-well signal variance. To achieve a self-validating and reproducible assay, specific buffer optimizations (detailed in Section 4) are mandatory.

Self-Validating Experimental Protocols

To ensure data integrity when screening lipophilic fragments like CEM, the experimental workflow must be explicitly designed to identify and triage artifacts before they are classified as hits.

HTS_Logic A Primary HTS Screen (TR-FRET with CHAPS) B Z'-Factor Quality Control (Threshold > 0.5) A->B Compute Z' B->A Fail (Optimize) C Hit Identification B->C Pass D Orthogonal Counter-Screen (Nephelometry / ALARM NMR) C->D Triage E False Positive Triage (Aggregators / PAINS) D->E Filter F Validated Hit (e.g., CEM Derivative) E->F Confirm

Figure 2: Self-validating HTS workflow utilizing Z'-factor QC to triage false positives.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Objective: Establish the exact concentration at which CEM begins to aggregate, ensuring subsequent biochemical assays are run below this threshold.

  • Compound Preparation: Prepare a 10 mM stock of CEM in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution in a rigid polypropylene 384-well plate to prevent compound adsorption to plastic walls.

  • Aqueous Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of compound into a clear-bottom 384-well plate containing 50 µL of PBS (pH 7.4).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Measure light scattering using a microplate nephelometer.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO only (establishes baseline noise).

    • Positive Control: 100 µM Nicardipine (a known aggregator; validates the instrument's ability to detect colloidal formation).

    • Causality: If the positive control fails to scatter light, the assay is invalid. If CEM scatters light at >85 µM, the maximum screening concentration in Protocol B must be capped at 50 µM.

Protocol B: High-Throughput TR-FRET Biochemical Assay

Objective: Screen CEM against PI3K while actively suppressing auto-fluorescence and aggregation.

  • Buffer Optimization (Critical Step): Prepare the assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Crucially, add 0.01% CHAPS.

    • Causality: CHAPS is a zwitterionic detergent. Unlike Triton X-100, it does not denature the kinase but effectively breaks up the hydrophobic micro-aggregates formed by the cyclopentylethyl moiety, rescuing the Z'-factor.

  • Compound Dispensing: Dispense 10 nL of CEM (to achieve a final concentration of 10 µM) into a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of PI3K enzyme mix, followed by 5 µL of ATP/PIP2 substrate mix. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET stop/detection mix (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Readout & Validation: Read time-resolved fluorescence (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Causality: Time-resolved FRET introduces a microsecond delay before reading emission. This allows short-lived auto-fluorescence (common in complex heterocycles) to decay, ensuring the signal is exclusively from target engagement. Calculate the Z'-factor per plate; plates with Z' < 0.5 must be discarded and re-run.

References

  • "Occurrence of Morpholine in Central Nervous System Drug Discovery." Chemical Reviews,[Link][1]

  • "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters,[Link][4]

  • "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors." MDPI,[Link][3]

  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens." BellBrook Labs Resources,[Link][8]

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening,[Link][6]

  • "A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs" (Citing NIH Assay Guidance Manual). PubMed Central,[Link][7]

  • "ALARM NMR for HTS triage and chemical probe validation." PubMed Central,[Link][5]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Cyclopentylethyl)morpholine proper disposal procedures

As a specialized synthetic intermediate, 2-(2-Cyclopentylethyl)morpholine presents a unique set of logistical and safety challenges for laboratory personnel. While the parent morpholine scaffold is well-documented as a f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic intermediate, 2-(2-Cyclopentylethyl)morpholine presents a unique set of logistical and safety challenges for laboratory personnel. While the parent morpholine scaffold is well-documented as a flammable, corrosive, and toxic base, the addition of the cyclopentylethyl moiety dramatically increases the molecule's partition coefficient (Log P).

This enhanced lipophilicity means the chemical will permeate standard nitrile laboratory gloves significantly faster than unsubstituted morpholine, and it exhibits higher bioaccumulation potential in environmental sediment. Consequently, standard disposal protocols must be aggressively adapted to prioritize advanced dermal barriers and strictly prohibit any release into aqueous waste streams.

The following guide provides a self-validating, step-by-step operational and disposal framework designed for drug development professionals and analytical chemists handling this compound.

Part 1: Physicochemical Profiling and Hazard Causality

To safely manage the disposal of 2-(2-Cyclopentylethyl)morpholine, operators must understand the physical mechanisms driving its hazards. The table below synthesizes the quantitative data extrapolated from the morpholine core and outlines the operational causality for disposal.

Hazard ParameterExtrapolated Data (Morpholine Core)Operational & Disposal Causality
Flammability Flash Point ~32 °C (90 °F)Vapor forms explosive mixtures with air. Requires grounding/bonding during waste transfer and explosion-proof storage[1].
Corrosivity pH > 10 (Aqueous solutions)Causes severe skin burns and eye damage (H314). Dictates the use of non-metal (HDPE/Glass) waste containers[2].
Toxicity Oral LD50 ~1,910 mg/kg (Rat)Toxic via inhalation, ingestion, and dermal absorption. Mandates handling exclusively within an externally exhausted fume hood[2].
Reactivity Incompatible with oxidizers/acidsRisk of violent exothermic reaction or formation of carcinogenic N-nitrosamines. Requires strict waste stream segregation[2].
Ecotoxicity Harmful to aquatic lifeHigh persistence in sediment due to the lipophilic tail. Strictly prohibits drain disposal; mandates high-temperature incineration[3].

Part 2: Disposal Lifecycle Visualization

The disposal of 2-(2-Cyclopentylethyl)morpholine must follow a strict, linear progression to ensure regulatory compliance and environmental safety.

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation (Non-Halogenated Basic Organics) Gen->Seg Cont Secondary Containment (Ventilated Storage) Seg->Cont Prof Waste Profiling & Labeling (EPA RCRA Compliance) Cont->Prof Inc Licensed Incineration (High-Temperature Destruction) Prof->Inc

Figure 1: End-to-end disposal workflow for 2-(2-Cyclopentylethyl)morpholine.

Part 3: Operational Methodologies (Self-Validating Protocols)

Every step in the handling and disposal of this chemical must be verifiable. Do not rely on assumptions; use the built-in validation steps to confirm the integrity of the safety system.

Protocol A: Routine Waste Segregation and Collection

Because morpholine derivatives are reactive and corrosive, improper mixing in a generic waste carboy can lead to catastrophic container failure or toxic gas generation.

  • Step 1: Container Selection and Compatibility Check

    • Action: Select a High-Density Polyethylene (HDPE) or glass waste container. Do not use aluminum, copper, or galvanized steel.

    • Causality: Morpholine is highly 4[4], which can lead to hydrogen gas evolution and container rupture.

    • Self-Validation: Visually inspect the container for any signs of crazing, discoloration, or swelling before each use. If the container yields to gentle pressure, discard and replace it.

  • Step 2: Chemical Segregation

    • Action: Designate the waste stream strictly as "Non-Halogenated Basic Organic Waste."

    • Causality: Mixing secondary amines with oxidizing agents (e.g., nitric acid) or nitrosating agents can trigger violent exothermic reactions or synthesize highly carcinogenic N-nitrosamines[2].

    • Self-Validation: Maintain a strict, real-time waste log physically attached to the container. The operator must sign the log before adding the chemical to prevent accidental incompatible mixing.

  • Step 3: Grounded Fluid Transfer

    • Action: Use a dedicated, non-sparking funnel to transfer the liquid into the waste container.

    • Causality: The chemical's low flash point means5[5]. Static electricity generated by fluid flow can act as an ignition source.

    • Self-Validation: Use a multimeter to verify that the grounding cable resistance between the source vessel and the receiving container is < 10 ohms prior to pouring.

  • Step 4: Secondary Containment

    • Action: Store the primary waste container inside a chemically resistant polypropylene tray within a ventilated flammables cabinet.

    • Causality: Mitigates the spread of the chemical in the event of primary container failure.

    • Self-Validation: Ensure the secondary containment tray volume mathematically exceeds 110% of the primary container's maximum capacity.

Protocol B: Emergency Spill Response and Neutralization

In the event of an accidental release, standard spill kits are insufficient due to the compound's specific hazards.

  • Step 1: Evacuation and PPE Escalation

    • Action: Immediately evacuate the spill zone. Responders must don heavy-duty butyl rubber gloves (or Silver Shield laminates), a chemical-resistant suit, and a full-face respirator with organic vapor cartridges.

    • Causality: The cyclopentylethyl group acts as a lipophilic penetrant, rendering standard nitrile gloves ineffective against rapid dermal absorption, which can lead to systemic toxicity[1].

    • Self-Validation: Before re-entering the spill zone, use a Lower Explosive Limit (LEL) monitor to confirm that ambient vapor concentrations are well below 10% of the LEL.

  • Step 2: Inert Absorption

    • Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite.

    • Causality:1[1] when exposed to the corrosive, heat-generating nature of concentrated morpholine derivatives.

    • Self-Validation: Continue applying absorbent until no free liquid remains visible on the substrate and the mixture appears completely dry.

  • Step 3: Collection and Decontamination

    • Action: Sweep the absorbed mixture using non-sparking tools into a DOT-approved UN 1A2 steel drum with a polyethylene liner. Wash the spill area with a mild, dilute acetic acid solution, followed by copious amounts of water.

    • Causality: Acetic acid safely neutralizes the residual basicity of the morpholine ring without causing a violent exothermic reaction.

    • Self-Validation: Apply wide-range pH test strips directly to the decontaminated surface. The protocol is complete only when the surface reads a neutral pH of 6.5 to 7.5.

Protocol C: Final Destruction

Under no circumstances should 2-(2-Cyclopentylethyl)morpholine or its aqueous rinsates be poured down the drain[6]. The chemical must be profiled as hazardous waste and handed over to a licensed waste management contractor for high-temperature incineration . Empty reagent bottles must be treated as hazardous waste unless they have been triple-rinsed with a compatible solvent (e.g., ethanol), with all rinsate collected into the hazardous waste stream[3].

References

  • Title: Safety Data Sheet Morpholine Source: Redox URL
  • Title: Morpholine - SAFETY DATA SHEET Source: Penta Chemicals URL
  • Source: Chemos GmbH&Co.
  • Title: Safety Data Sheet - CDN Isotopes: Morpholine Source: CDN Isotopes URL
  • Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL
  • Title: Safety Data Sheet: Morpholine (UK)

Sources

Handling

Advanced Safety and Operational Protocol for Handling 2-(2-Cyclopentylethyl)morpholine

As researchers and drug development professionals push the boundaries of synthetic chemistry, the safe handling of complex, functionalized reagents becomes paramount. 2-(2-Cyclopentylethyl)morpholine is a specialized alk...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of synthetic chemistry, the safe handling of complex, functionalized reagents becomes paramount. 2-(2-Cyclopentylethyl)morpholine is a specialized alkyl-substituted morpholine derivative. While highly valuable in organic synthesis and pharmaceutical development, it presents severe hazards that require rigorous operational discipline.

This guide provides a comprehensive, field-proven methodology for the safe handling, transfer, and disposal of this compound, ensuring that every protocol acts as a self-validating system to protect laboratory personnel.

Chemical Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the structural biology and physical chemistry driving the reagent's hazards. 2-(2-Cyclopentylethyl)morpholine presents a unique dual-hazard profile dictated by its molecular architecture:

  • Alkaline Corrosivity: The morpholine heterocycle contains a secondary/tertiary amine nitrogen with an active lone pair. This imparts strong basicity to the molecule. Upon contact with biological tissues, it rapidly abstracts protons from water and cellular components, leading to lipid saponification and liquefaction necrosis ()[1]. This makes it highly corrosive to the skin and eyes, capable of causing irreversible corneal damage ()[2].

  • Enhanced Percutaneous Absorption: Unlike unsubstituted morpholine, the addition of the bulky, aliphatic 2-cyclopentylethyl side chain significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the chemical to bypass the skin's aqueous barriers and rapidly penetrate the lipid-rich stratum corneum. Consequently, systemic toxicity via dermal exposure is a critical risk, mimicking the rapid absorption seen in other heavy alkylmorpholines ()[3].

  • Volatility and Flammability: Alkylmorpholines typically exhibit appreciable vapor pressures at room temperature and can form explosive vapor-air mixtures ()[4]. Inhalation of these vapors causes severe respiratory tract irritation and pulmonary edema ()[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The following matrix outlines the mandatory protective gear and the mechanistic justification for each choice.

PPE CategorySpecification & MaterialMechanistic Justification
Hand Protection Butyl Rubber gloves (≥0.5 mm thickness). Do not use standard Nitrile.Alkylmorpholines act as aggressive organic solvents that rapidly permeate standard nitrile and latex ()[5]. Butyl rubber provides superior chemical resistance to basic amines, ensuring a breakthrough time of >480 minutes.
Eye & Face Tightly fitting chemical safety goggles AND a full-face shield.The basicity of morpholine derivatives causes rapid, irreversible saponification of eye tissue ()[1]. A face shield prevents aerosolized droplets from bypassing goggles.
Body Protection Flame-resistant (FR) lab coat over chemical-resistant apron (e.g., Tychem®).Protects against the flammability hazard of the vapor/liquid ()[4] while providing a physical barrier against corrosive splashes.
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.Required if handling outside a Class IIB fume hood. Protects against volatile amine vapors that cause respiratory burns ()[2].
Standard Operating Procedure (SOP): Closed-System Transfer

To mitigate exposure risks, 2-(2-Cyclopentylethyl)morpholine must be handled using air-free, closed-system transfer techniques. This protocol incorporates built-in validation steps to ensure system integrity before the chemical is ever drawn.

Step 1: Environmental Preparation & Validation

  • Airflow Verification: Conduct all operations within a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm) via the digital monitor. Validation: The absence of a low-flow alarm and a steady reading confirms sufficient exhaust to capture fugitive amine vapors.

  • Workspace Segregation: Clear the workspace of all incompatible materials, particularly strong oxidizing agents and acids, which can cause violent exothermic reactions ()[2].

  • Static Mitigation: Ground and bond all receiving containers to prevent static discharge, as the vapors are potentially flammable ()[4].

Step 2: Reagent Transfer Methodology (Air-Free)

  • System Purge: Purge the receiving Schlenk flask or reaction vessel with inert gas (Nitrogen or Argon) for 15 minutes to displace oxygen and moisture.

  • Syringe Preparation: Equip a glass, gas-tight syringe with a stainless steel needle. Validation: Pull the plunger back while capping the needle; a strong vacuum that snaps the plunger back into place validates the integrity of the PTFE seal.

  • Pressure Equalization: Insert the needle through the septum of the reagent bottle. Inject a volume of inert gas equal to the volume of liquid to be withdrawn to maintain positive internal pressure.

  • Withdrawal: Slowly withdraw the required volume of 2-(2-Cyclopentylethyl)morpholine. Ensure no air bubbles are introduced.

  • Controlled Addition: Transfer the liquid into the receiving vessel dropwise. Validation: Monitor the reaction temperature; a stable temperature profile validates that the addition rate is safely controlling any latent exotherms.

Step 3: Post-Transfer Decontamination

  • Syringe Neutralization: Rinse the syringe and needle sequentially with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone) into a designated corrosive organic waste receptacle.

  • Surface Decontamination: Wipe down the fume hood surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize any micro-spills, followed by a distilled water rinse.

Operational Workflow & Decision Matrix

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Required PPE (Butyl Gloves, Goggles) Start->PPE Hood Verify Fume Hood Velocity (>100 fpm) PPE->Hood Transfer Execute Closed-System Transfer Protocol Hood->Transfer Spill Spill or Exposure Detected? Transfer->Spill Decon Standard Decontamination & Waste Segregation Spill->Decon No Emergency Initiate Emergency Response & Evacuate Spill->Emergency Yes End Log Usage & Store in Corrosives Cabinet Decon->End Emergency->End

Fig 1. Operational workflow and decision matrix for handling 2-(2-Cyclopentylethyl)morpholine.

Emergency Response & Waste Disposal Plan

Spill Mitigation Protocol In the event of a spill, immediate containment is critical due to the compound's volatility and corrosivity ()[5].

  • Assessment & Evacuation: For spills >50 mL outside a fume hood, evacuate the laboratory immediately and alert the Hazardous Materials (HazMat) team.

  • Containment: For minor spills inside the hood, don maximum PPE. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized amine-spill pads) ()[4]. Do not use sawdust or combustible absorbents.

  • Neutralization: Carefully apply a weak solid acid (e.g., sodium bisulfate) to neutralize the basicity of the morpholine ring before sweeping. Validation: Use pH paper on the residual moisture; a pH of 6-8 validates complete neutralization.

Waste Disposal Plan 2-(2-Cyclopentylethyl)morpholine waste must never be discharged into the municipal sewer system ()[5].

  • Collect all neutralized spill debris, contaminated gloves, and wash solvents into a high-density polyethylene (HDPE) container.

  • Label clearly as "Hazardous Waste: Corrosive Organic Liquid, Flammable (Contains Alkylmorpholine)" ()[5].

  • Store in a dedicated corrosives cabinet until collection by a certified hazardous waste disposal vendor for high-temperature incineration ()[4].

References
  • Loba Chemie. "N-ETHYLMORPHOLINE FOR SYNTHESIS MSDS." Loba Chemie Safety Library,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem,[Link]

  • Chemstock. "N-ETHYLMORPHOLINE GHS Safety Data Sheet." Chemstock, [Link]

Sources

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